Technical Documentation Center

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-fluoropiperidine-4-carboxylate hydrochloride
  • CAS: 1400797-26-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Methyl 4-fluoropiperidine-4-carboxylate Hydrochloride (CAS 1400797-26-3) in Modern Drug Discovery

Executive Summary As medicinal chemistry pivots toward highly targeted, covalently binding kinase inhibitors and allosteric modulators, the demand for bifunctional, metabolically stable building blocks has surged. Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly targeted, covalently binding kinase inhibitors and allosteric modulators, the demand for bifunctional, metabolically stable building blocks has surged. Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 1400797-26-3) has emerged as a critical structural node in this domain. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and practical applications in drug development, specifically focusing on its recent utilization in synthesizing complex RAS-PI3K modulators[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in complex synthetic workflows. The hydrochloride salt form is specifically chosen over the free base to prevent spontaneous intermolecular condensation (lactamization) and to ensure long-term bench stability.

PropertyValue / Description
CAS Registry Number 1400797-26-3
Chemical Name Methyl 4-fluoropiperidine-4-carboxylate hydrochloride
Molecular Formula C7H13ClFNO2 (C7H12FNO2 · HCl)
Molecular Weight 197.63 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in polar aprotic solvents (DMF, DMSO) and water
Storage Conditions Inert atmosphere, 2-8°C, desiccated

Data supported by [2].

Structural Causality & Mechanistic Advantages

As a Senior Application Scientist, I emphasize that the selection of this specific building block is never arbitrary; it is driven by precise stereoelectronic and pharmacokinetic requirements.

  • The Piperidine Core: Piperidine is a privileged pharmacophore that provides necessary basicity and a predictable 3D vector for substituent projection within a protein binding pocket.

  • The 4-Fluoro Substitution (The Causality of Fluorination): The geminal placement of a fluorine atom adjacent to the carboxylate is a highly strategic design choice. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the piperidine nitrogen, which directly enhances the membrane permeability and oral bioavailability of the final drug construct. Furthermore, the strong C-F bond acts as a metabolic block, preventing oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the susceptible C4 position ([3]).

  • The Methyl Ester Handle: The methyl ester provides an orthogonal synthetic handle. It remains stable during N-alkylation or sulfonylation at the piperidine nitrogen but can be readily saponified under mild basic conditions to yield a carboxylic acid for subsequent amide coupling.

G A CAS 1400797-26-3 (Core Scaffold) B Piperidine Ring (Basic Pharmacophore) A->B C 4-Fluoro Substitution (Metabolic Stability & pKa shift) A->C D Methyl Ester (Synthetic Handle) A->D F Targeted Kinase Modulators (e.g., RAS-PI3K) B->F C->F E Amidation / Reduction D->E E->F

Fig 1. Structural causality and synthetic utility of CAS 1400797-26-3 in drug design.

Application Highlight: RAS-PI3K Modulators

The utility of Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is perfectly exemplified in recent oncological drug discovery. In 2024, Vividion Therapeutics published a patent detailing the synthesis of novel RAS-PI3K modulators for cancer treatment ([4]). The researchers utilized this exact scaffold to construct 1-(([1,1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-N-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives. The piperidine nitrogen serves as the attachment point for the biphenyl sulfonyl group, while the methyl ester is converted into a complex allyl carboxamide, highlighting the scaffold's bifunctional versatility.

Self-Validating Experimental Protocols

To ensure scientific integrity, synthetic workflows utilizing this compound must be designed as self-validating systems. Below is a standardized, step-by-step methodology for converting CAS 1400797-26-3 into a functionalized piperidine-4-carboxamide, complete with built-in quality control (QC) checkpoints.

Step 1: N-Sulfonylation
  • Reaction: Suspend Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Causality: The excess base is strictly required to neutralize the HCl salt, freeing the secondary amine, and to act as an acid scavenger for the subsequent coupling.

  • Coupling: Add the desired sulfonyl chloride (e.g., biphenyl-2-sulfonyl chloride) (1.1 eq). Stir at room temperature for 4 hours.

  • QC Checkpoint 1 (LC-MS): Analyze an aliquot. The reaction is validated when the mass of the starting material disappears, replaced entirely by the [M+H]+ peak of the sulfonamide intermediate.

Step 2: Saponification
  • Reaction: Dissolve the crude intermediate in a 2:1 mixture of Tetrahydrofuran (THF) and Water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq). Stir at room temperature for 12 hours. Causality: LiOH is preferred over NaOH/KOH to prevent potential base-catalyzed elimination of the fluorine atom.

  • Workup: Acidify with 1M HCl to pH 3-4, extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • QC Checkpoint 2 (1H-NMR): Validation is definitively confirmed by the complete disappearance of the distinct singlet at ~3.7 ppm corresponding to the methyl ester (-OCH3).

Step 3: Amide Coupling
  • Reaction: Dissolve the resulting carboxylic acid in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the target amine (1.2 eq) and stir for 6 hours.

  • QC Checkpoint 3 (HPLC/MS): Final validation requires >95% purity on reverse-phase HPLC and the correct molecular ion peak before proceeding to biological assays.

G Step1 1. Sulfonylation (DIPEA, DCM) QC1 QC 1: LC-MS (Mass + Sulfonamide) Step1->QC1 Step2 2. Saponification (LiOH, THF/H2O) QC1->Step2 Pass QC2 QC 2: 1H-NMR (Loss of O-CH3 singlet) Step2->QC2 Step3 3. Amide Coupling (HATU, Amine) QC2->Step3 Pass QC3 QC 3: HPLC (>95% Purity Check) Step3->QC3 Final Purified Modulator QC3->Final Pass

Fig 2. Self-validating synthetic workflow for piperidine-4-carboxamide derivatives.

References

  • Title: CAS#:1400797-26-3 | Methyl 4-fluoropiperidine-4-carboxylate hydrochloride Source: ChemSrc URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: WO2024182404A1 - 1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)

Sources

Exploratory

Structural analysis and 3D conformation of methyl 4-fluoropiperidine-4-carboxylate

Title: Structural Analysis and 3D Conformation of Methyl 4-fluoropiperidine-4-carboxylate: A Technical Guide for Structure-Based Drug Design Executive Summary Methyl 4-fluoropiperidine-4-carboxylate (MFPC) is a highly ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Analysis and 3D Conformation of Methyl 4-fluoropiperidine-4-carboxylate: A Technical Guide for Structure-Based Drug Design

Executive Summary

Methyl 4-fluoropiperidine-4-carboxylate (MFPC) is a highly versatile molecular building block utilized in the synthesis of modern therapeutics, including RAS-PI3K modulators and 5-HT receptor ligands[1][2]. The strategic substitution at the C4 position with both a highly electronegative fluorine atom and a bulky methyl carboxylate (ester) group creates a unique stereoelectronic environment. Understanding the precise 3D conformation of this saturated heterocycle is critical for predicting its pharmacokinetic properties, basicity (pKa), and binding affinity within target protein pockets. This whitepaper provides an in-depth mechanistic analysis of MFPC's conformational dynamics and establishes a robust, self-validating analytical protocol for its structural characterization.

Conformational Dynamics: The Axial-Fluorine Paradigm

Saturated six-membered piperidine rings predominantly adopt chair conformations to minimize torsional strain. In MFPC, the C4 carbon is quaternary, bearing both a fluorine atom and a methyl carboxylate group. Consequently, one substituent must occupy the axial position while the other occupies the equatorial position.

Steric vs. Stereoelectronic Causality The conformational equilibrium is dictated by a strict competition between steric bulk and stereoelectronic stabilization[3]:

  • Steric Strain (A-values): The methyl carboxylate group possesses a substantial A-value (~1.2 kcal/mol), meaning it experiences severe 1,3-diaxial repulsive interactions with the axial protons at C2 and C6 if forced into the axial position. Conversely, fluorine is the smallest halogen, with an A-value of merely ~0.25 kcal/mol. Purely from a steric standpoint, the ester group strongly drives the equilibrium toward the equatorial position, relegating the fluorine to the axial position.

  • Stereoelectronic Effects: Interestingly, even in less sterically hindered systems, fluorine on a piperidine ring exhibits a pronounced preference for the axial position[4]. This "axial-F preference" is driven by dipole minimization and hyperconjugation. The highly electronegative axial fluorine creates a C-F dipole that opposes the dipole generated by the piperidine nitrogen's lone pair (or N-H bond), thereby lowering the overall molecular energy[3][5]. Additionally, antiperiplanar hyperconjugative interactions between the adjacent axial C-H σ-bonds and the σ* orbital of the C-F bond further stabilize the axial conformer[4].

Therefore, in MFPC, sterics and stereoelectronics act synergistically. The molecule is overwhelmingly locked into a single dominant 3D conformation: Fluorine is axial, and the methyl carboxylate group is equatorial.

G A MFPC Conformational Equilibrium B Conformer 1: F(axial), COOMe(equatorial) A->B Favored C Conformer 2: F(equatorial), COOMe(axial) A->C Disfavored D Steric Relief: No 1,3-diaxial clashes for bulky ester B->D E Stereoelectronic: Dipole minimization & Hyperconjugation B->E F Severe Steric Strain: 1,3-diaxial clashes with C2/C6 protons C->F G Dominant 3D State (>95% Population) D->G E->G

Thermodynamic drivers dictating the axial-fluorine preference in MFPC.

Quantitative Conformational Parameters

To facilitate structure-based drug design, the thermodynamic and NMR parameters of the C4 substituents must be quantified. Table 1 outlines the driving forces, while Table 2 provides the diagnostic NMR coupling constants used to empirically validate the 3D structure.

Table 1: Thermodynamic and Steric Parameters of C4 Substituents

SubstituentA-value (kcal/mol)Preferred Position at C4Dominant Force
Fluorine (-F) ~0.25 - 0.30AxialStereoelectronic (Dipole minimization)[3]
Methyl Carboxylate (-COOMe) ~1.20 - 1.30EquatorialSteric (1,3-diaxial repulsion)

Table 2: Diagnostic NMR Coupling Constants for MFPC Conformation

Nucleus PairCoupling TypeExpected Value (F-axial)Expected Value (F-equatorial)
¹⁹F - ¹H(ax) ³J(F,H)~10 - 14 Hz (Gauche)~35 - 42 Hz (Antiperiplanar)[5]
¹⁹F - ¹H(eq) ³J(F,H)~10 - 14 Hz (Gauche)~10 - 14 Hz (Gauche)

Note: The massive difference in the ³J(F,H) coupling to the axial protons at C3/C5 serves as the definitive proof of conformation. An antiperiplanar relationship (180° dihedral) yields a coupling constant >35 Hz, which is absent when fluorine is axial[5].

Experimental Protocol: Self-Validating NMR Conformational Analysis

To empirically determine the 3D conformation of MFPC and ensure the results are not solvent-induced artifacts, the following self-validating NMR protocol must be executed. By testing the molecule in solvents of vastly different dielectric constants, we isolate the internal stereoelectronic forces from external solvation effects[3].

Step-by-Step Methodology:

  • Dual-Solvent Sample Preparation: Prepare two distinct NMR samples of MFPC (approx. 15-20 mg each). Dissolve Sample A in a non-polar solvent (CDCl₃, dielectric constant ε ≈ 4.8) and Sample B in a polar protic solvent (D₂O or CD₃OD, ε ≈ 80 or 33).

  • 1D ¹H and ¹⁹F NMR Acquisition: Acquire high-resolution 1D ¹H and ¹⁹F spectra at 298 K using a ≥500 MHz spectrometer. Ensure a sufficient relaxation delay (d1 ≥ 5s) for accurate integration.

  • Multiplet Extraction and J-Coupling Analysis: Isolate the signals for the C3 and C5 equatorial and axial protons. In the ¹⁹F spectrum, extract the ³J(F,H) coupling constants.

    • Validation Check: If the ³J(F,H) coupling to the axial C3/C5 protons is ~12 Hz, the fluorine is confirmed to be axial (gauche relationship).

  • 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy): Perform a ¹⁹F-¹H HOESY experiment to detect spatial proximity.

    • Validation Check: Strong cross-peaks between the ¹⁹F signal and the equatorial protons at C3/C5, but weak/absent cross-peaks to the axial protons, definitively map the fluorine to the axial vector.

  • Cross-Solvent Comparison: Compare the extracted J-values between the CDCl₃ and D₂O samples. If the values deviate by less than 5%, the F-axial/COOMe-equatorial conformation is internally locked and highly rigid, validating its utility as a predictable scaffold for drug discovery.

G S1 1. Dual-Solvent Prep (CDCl3 vs D2O) S2 2. 1D NMR Acquisition (1H, 19F) S1->S2 S3 3. 2D HOESY NMR (Spatial Proximity) S2->S3 S4 4. Extract J-Couplings (3J_HF gauche vs anti) S3->S4 S5 5. Cross-Solvent Consistency Check S4->S5 S6 6. Validated 3D Conformation S5->S6

Step-by-step self-validating NMR workflow for empirical structural analysis.

Implications for Drug Development

The rigidified 3D conformation of MFPC has profound implications for pharmacokinetics and target binding. The axial fluorine exerts a strong inductive electron-withdrawing effect on the piperidine nitrogen, significantly lowering its pKa compared to unfluorinated analogs[1][4]. This reduction in basicity often enhances membrane permeability and oral bioavailability. Furthermore, the equatorial projection of the methyl carboxylate group provides an ideal, sterically unhindered vector for further functionalization—such as amide coupling to generate complex RAS-PI3K inhibitors[2]—without disrupting the core chair conformation.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal. [Link]

  • Razzoli, M., et al. (2023). Extending the range of distances accessible by 19F electron-nuclear double resonance in proteins using high-spin Gd(III). ChemRxiv. [Link]

  • Castro, J. L., et al. (1998). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]

  • World Intellectual Property Organization. (2024). WO2024182404A1 - 1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators.

Sources

Foundational

The Strategic Role of Methyl 4-fluoropiperidine-4-carboxylate Hydrochloride in Modern Drug Discovery

A Technical Whitepaper on Physicochemical Tuning, Bioisosterism, and Synthetic Workflows Introduction: Escaping Flatland with Fluorinated Scaffolds In contemporary drug discovery, the transition from planar, sp2-hybridiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Physicochemical Tuning, Bioisosterism, and Synthetic Workflows

Introduction: Escaping Flatland with Fluorinated Scaffolds

In contemporary drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. The piperidine ring is one of the most ubiquitous aliphatic heterocycles in FDA-approved drugs. However, unsubstituted piperidines often suffer from high basicity and rapid oxidative metabolism.

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride represents a highly engineered building block designed to overcome these liabilities. By installing both a highly electronegative fluorine atom and a carboxylate ester at the C4 position, medicinal chemists generate a quaternary carbon center. This structural modification not only forces the ring into a rigid, predictable chair conformation but also provides a versatile synthetic handle while drastically altering the molecule's physicochemical profile.

Physicochemical Profiling: The Fluorine Effect

The most critical advantage of incorporating the 4-fluoropiperidine motif is the profound modulation of the amine's basicity.

The Causality of pKa Tuning

Unsubstituted piperidine has a pKa of approximately 11.2. At physiological pH (7.4), it exists almost entirely (>99.9%) in its protonated, charged state. This high charge density severely restricts passive diffusion across lipophilic cellular membranes, leading to poor oral absorption.

When a fluorine atom is introduced at the C4 position, its strong inductive electron-withdrawing effect (-I effect) propagates through the sigma-bond framework. Despite being three bonds away from the nitrogen, the highly electronegative fluorine pulls electron density away from the basic amine. This electronic depletion destabilizes the conjugate acid (the protonated ammonium ion), effectively lowering the pKa to ~9.4 [1][1]. Consequently, a significantly larger fraction of the drug exists as a neutral free base at physiological pH, drastically improving membrane permeability and oral bioavailability.

Quantitative Data Summary
ScaffoldExperimental pKaOral Absorption ProfilePrimary Medicinal Chemistry Role
Piperidine ~11.2PoorParent aliphatic heterocycle
Piperazine ~9.8GoodSecondary hydrogen bond acceptor
4-Fluoropiperidine ~9.4ExcellentPiperazine bioisostere / Permeability enhancer

Structural Biology & Bioisosterism

In drug design, 4-fluoropiperidine is frequently deployed as a bioisostere for piperazine. While piperazine offers good absorption due to the lower pKa of its second nitrogen, it introduces metabolic liabilities and can lead to off-target promiscuity (such as hERG channel inhibition).

Molecular modeling and electrostatic potential mapping demonstrate that the C-F bond in 4-fluoropiperidine accurately mimics the unprotonated nitrogen lone pair of piperazine in terms of electron density distribution [2][3]. The addition of the methyl carboxylate at C4 further enhances this scaffold by providing a vector for functionalization while locking the molecule into a rigid 3D conformation, thereby reducing the entropic penalty upon target binding.

Bioisosterism A Piperazine Scaffold pKa ~9.8 B Metabolic Liabilities Off-Target Selectivity A->B C 4-Fluoropiperidine Scaffold pKa ~9.4 A->C Bioisosteric Replacement D C-F Mimics N Lone Pair Improved Absorption C->D E Methyl Carboxylate (C4) Synthetic Handle & 3D Rigidity C->E Functionalization

Fig 1: Bioisosteric replacement logic of piperazine with 4-fluoropiperidine scaffolds.

Synthetic Utility & Experimental Workflow

Methyl 4-fluoropiperidine-4-carboxylate is commercially supplied as a hydrochloride salt . Causality Check: Why the HCl salt? The free base of an amino ester is inherently unstable over long periods; it can undergo intermolecular aminolysis (forming polyamides) or degradation. The hydrochloride salt locks the secondary amine in a protonated, unreactive state, ensuring indefinite shelf stability and precise stoichiometric handling.

Standard Protocol: N-Derivatization and Amide Coupling

The following self-validating methodology describes the integration of this building block into a target API.

Step 1: Freebasing and N-Alkylation/Acylation

  • Suspend Methyl 4-fluoropiperidine-4-carboxylate HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Logic: 1.0 eq neutralizes the HCl salt to generate the nucleophilic free base; the remaining 1.5 eq acts as an acid scavenger for the subsequent reaction.

  • Add the desired electrophile (e.g., an alkyl halide or sulfonyl chloride) (1.1 eq) dropwise at 0°C.

  • Validation : Monitor via LC-MS. The reaction is complete when the mass of the starting material (m/z 162 for the free base) is fully consumed.

Step 2: Ester Hydrolysis (Saponification)

  • Dissolve the N-derivatized intermediate in a 3:1 mixture of THF:H2O.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq). Logic: The methyl ester is sterically hindered by the adjacent fluorine and ring structure; excess LiOH and mild heating (40°C) are required to drive the saponification to completion.

  • Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the free carboxylic acid. Extract with Ethyl Acetate.

Step 3: Sterically Hindered Amide Coupling

  • Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Logic: Standard coupling reagents (EDC/HOBt) fail here due to the extreme steric bulk of the quaternary C4 center. HATU forms a highly reactive HOAt-ester intermediate that overcomes this kinetic barrier.

  • Add the target amine (1.2 eq) and stir at room temperature for 12 hours.

  • Validation : Confirm product formation via LC-MS and purify via reverse-phase preparative HPLC.

SyntheticWorkflow S1 Starting Material (HCl Salt) S2 N-Alkylation/Acylation (DIPEA, Electrophile) S1->S2 Base S3 Ester Hydrolysis (LiOH, THF/H2O) S2->S3 Saponification S4 Amide Coupling (HATU, Amine) S3->S4 API Synthesis

Fig 2: Standard synthetic workflow for methyl 4-fluoropiperidine-4-carboxylate HCl.

Field-Proven Applications (Case Studies)

The theoretical advantages of this scaffold have been rigorously validated in clinical candidate generation:

  • 5-HT1D Receptor Ligands (Neurology): In the development of anti-migraine therapeutics, researchers successfully replaced a piperazine moiety with a 4-fluoropiperidine ring. The resulting ligands maintained high binding affinity while demonstrating a dramatic, beneficial influence on oral absorption due to the targeted reduction in basicity [1][1].

  • RAS-PI3K Modulators (Oncology): A 2024 patent details the use of methyl 4-fluoropiperidine-4-carboxylate as a core building block in the synthesis of complex sulfonamide-piperidine derivatives. These compounds act as potent RAS-PI3K modulators for the treatment of various cancers, leveraging the C4-carboxylate for critical amide-bond formation to the rest of the pharmacophore [4][4].

Conclusion

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is far more than a simple heterocyclic intermediate. It is a rationally designed scaffold that allows medicinal chemists to simultaneously tune pKa, improve membrane permeability, escape structural flatness, and provide a robust vector for multidirectional synthesis. Mastery of its steric and electronic properties is essential for modern drug discovery professionals aiming to optimize lead compounds.

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: ACS Publications (J. Med. Chem.) URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis Online (tandfonline.com) URL:[Link]

  • WO2024182404A1 - 1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g.

Sources

Exploratory

Safety data sheet (SDS) and handling for methyl 4-fluoropiperidine-4-carboxylate HCl

An in-depth technical analysis and handling guide for Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 1400797-26-3), designed for medicinal chemists, application scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and handling guide for Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 1400797-26-3), designed for medicinal chemists, application scientists, and drug development professionals.

Chemical Identity and Structural Causality

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is a highly specialized, dual-functionalized building block widely utilized in modern drug discovery. The piperidine ring provides a versatile basic scaffold, while the strategic incorporation of a fluorine atom at the 4-position fundamentally alters the molecule's physicochemical profile.

The highly electronegative fluorine exerts a strong electron-withdrawing inductive effect through the σ -bond framework. This effect significantly lowers the basicity of the piperidine nitrogen; the basic pKa​ drops from approximately 11.1 in an unsubstituted piperidine to roughly 9.4 in 4-fluoropiperidine derivatives [1]. This reduction in basicity is a critical design choice in medicinal chemistry: it improves metabolic stability against cytochrome P450-mediated oxidation, reduces unwanted binding to hERG channels, and alters the lipophilicity profile. Consequently, this specific scaffold is frequently employed as a bioisostere in the synthesis of advanced therapeutics, including RAS-PI3K modulators for oncology [2].

Physicochemical Properties & Hazard Profiling

To safely handle this compound, one must understand the causality behind its physical state and hazard classifications. The compound is supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life, preventing the spontaneous degradation or polymerization that can occur with free secondary amines.

Table 1: Quantitative Identity and Physicochemical Data

ParameterValue / Specification
Chemical Name Methyl 4-fluoropiperidine-4-carboxylate hydrochloride
CAS Number 1400797-26-3 (HCl Salt) / 862401-47-6 (Free Base)
Molecular Formula C7​H13​ClFNO2​
Molecular Weight 197.63 g/mol
Physical State Solid (Crystalline Powder)
Predicted pKa​ (Free Base) ~9.3 - 9.4

GHS Hazard Synthesis & Causality: According to standard Safety Data Sheets (SDS), this compound triggers three primary GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [3].

  • Mechanistic Causality of Hazards: The irritant profile is primarily driven by the hygroscopic hydrochloride salt form. Upon contact with physiological moisture (sweat, tears, or mucous membranes in the respiratory tract), the salt dissociates, leading to a localized drop in pH. Furthermore, the lipophilic nature of the fluorinated piperidine ring enhances dermal penetration compared to highly polar, non-fluorinated salts, exacerbating the localized tissue irritation.

Advanced Handling, PPE, and Storage Protocols

Standard laboratory safety protocols must be elevated when handling fluorinated hydrochloride salts to prevent degradation and ensure operator safety.

  • Engineering Controls : All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a standard chemical fume hood maintaining a face velocity of 80–100 fpm to prevent inhalation of the irritating dust (H335).

  • Personal Protective Equipment (PPE) Selection :

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Nitrile provides excellent chemical resistance not only to the acidic solid salt but also to the polar aprotic solvents (e.g., DCM, DMF) required to dissolve it during subsequent reactions.

    • Eye Protection: Tight-fitting, splash-proof safety goggles.

  • Storage Parameters : Store at 2–8°C under an inert atmosphere (Argon or N2​ ). Causality: The methyl ester moiety at the 4-position is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over time, a process catalytically accelerated by the presence of the acidic HCl counterion.

Experimental Workflows: In Situ Free-Basing & N-Derivatization

Because the compound is supplied as an HCl salt, the piperidine nitrogen is protonated ( NH2+​ ) and therefore non-nucleophilic. To utilize it in electrophilic coupling reactions (e.g., N-sulfonylation or amidation), it must be "free-based" in situ.

Critical Methodological Choice : You must avoid strong aqueous bases (e.g., NaOH, KOH) during the free-basing step. The methyl ester adjacent to the strongly electron-withdrawing fluorine atom is highly electrophilic and exceptionally prone to irreversible saponification (hydrolysis to the carboxylic acid). Instead, a non-nucleophilic organic base must be used.

Protocol: N-Sulfonylation of Methyl 4-fluoropiperidine-4-carboxylate HCl

This self-validating protocol utilizes N,N-Diisopropylethylamine (DIPEA) to safely liberate the amine while protecting the ester.

  • Preparation & Suspension : Suspend 1.0 equivalent (eq) of Methyl 4-fluoropiperidine-4-carboxylate HCl in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Perform this under a dry nitrogen atmosphere.

  • In Situ Neutralization : Cool the suspension to 0°C using an ice bath. Add 2.5 eq of DIPEA dropwise.

    • Validation Check: The cloudy suspension should become a clear solution as the HCl salt is neutralized into the soluble free base. The first 1.0 eq of DIPEA neutralizes the HCl; the remaining 1.5 eq serves as an acid scavenger for the subsequent coupling.

  • Electrophilic Addition : Slowly add 1.1 eq of the desired electrophile (e.g., biphenyl-2-sulfonyl chloride) dissolved in a minimal amount of DCM. Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring : Monitor the reaction via LC-MS or TLC. Note: Due to the inductive effect of the 4-fluoro group lowering the amine's pKa​ , the nitrogen is a slightly weaker nucleophile than an unsubstituted piperidine. Reaction times may require extension (typically 4–12 hours).

  • Aqueous Workup : Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ .

    • Causality: NaHCO3​ is basic enough to neutralize any residual acid and remove DIPEA-HCl salts, but mild enough to prevent saponification of the delicate methyl ester during phase separation.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude N-derivatized product, ready for column chromatography.

Mechanistic Workflow Visualization

The following diagram maps the logical flow of the handling and reaction protocol, highlighting the critical transition from the stable, non-reactive salt to the reactive free base.

G Start Methyl 4-fluoropiperidine- 4-carboxylate HCl FreeBase In Situ Free-Basing (Add 2.5 eq DIPEA) Start->FreeBase Suspend in Anhydrous DCM (Protect Ester) Reaction Electrophilic Addition (e.g., Sulfonyl Chloride) FreeBase->Reaction 0°C to RT, N2 atm (Nucleophilic Attack) Workup Mild Aqueous Workup (NaHCO3 Quench / Extraction) Reaction->Workup LC-MS Validation (Complete Conversion) Product Purified N-Derivatized Product (Ester Intact) Workup->Product Dry over Na2SO4 & Concentrate

Workflow for the in situ free-basing and N-derivatization of the fluorinated piperidine core.

References

  • Title : 4-Fluoropiperidine (CID 2759159) - Computed and Experimental Properties (Basic pKa). Source : PubChem, National Library of Medicine. URL :[Link]

  • Title: WO2024182404A1 - 1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g. cancer.
  • Title : Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 1400797-26-3) Safety Data Sheet & Hazard Statements. Source : Chemikart / ChemScene Chemical Database. URL :[Link]

Foundational

Engineering 3D Chemical Space: Electronic and Steric Properties of Fluorinated Piperidine Carboxylates

Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles has revolutionized fragment-based drug discovery (FBDD). Among these privileged scaffolds, fluorinated piperidine carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles has revolutionized fragment-based drug discovery (FBDD). Among these privileged scaffolds, fluorinated piperidine carboxylates stand out as highly versatile 3D building blocks. The carboxylate moiety provides a synthetic handle for amide coupling and acts as a hydrogen-bond acceptor, while the piperidine core offers a rigid, sp³-rich framework.

However, introducing fluorine into this system is not merely a steric substitution (bioisosteric replacement of hydrogen). It fundamentally rewires the molecule's electronic distribution, basicity, and conformational equilibrium. This whitepaper provides an in-depth technical analysis of how fluorine substitution dictates the pKa, lipophilicity, and 3D spatial geometry of piperidine carboxylates, supported by self-validating experimental protocols for their synthesis and structural characterization.

Electronic Properties: Inductive Effects and pKa Tuning

The primary electronic consequence of fluorinating a piperidine ring is the strong inductive electron-withdrawing effect (-I) exerted by the highly electronegative fluorine atom. In drug design, the basicity of the piperidine nitrogen is a critical parameter. Highly basic amines (pKa > 9.5) are predominantly protonated at physiological pH (7.4), which can lead to poor membrane permeability and off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, a primary cause of drug-induced cardiotoxicity[1].

The Causality of pKa Modulation

The degree of pKa attenuation is strictly distance-dependent. Because inductive effects decay exponentially through σ -bonds, the position of the fluorine relative to the basic nitrogen dictates the magnitude of the basicity drop:

  • β -Fluorination (Gem-difluoro): Placing a CF2​ group at the β -position relative to the amine pulls electron density directly away from the nitrogen lone pair, stabilizing the free base and strongly destabilizing the conjugate acid. This typically results in a massive Δ pKa drop of ~3.9–4.0 units[1].

  • γ -Fluorination: Moving the fluorine one carbon further away attenuates the effect, resulting in a Δ pKa drop of ~3.4–3.5 units[1].

Quantitative Physicochemical Impact

The table below summarizes the electronic and physicochemical shifts observed when fluorinating a standard piperidine-3-carboxylate scaffold.

Scaffold SubstitutionCalculated pKa (Amine) Δ pKa vs. UnsubstitutedLipophilicity (clogP)Primary Solution Conformation
Piperidine-3-carboxylate (Unsubstituted)10.2-0.8Equatorial-carboxylate
3-Fluoro-piperidine-3-carboxylate 8.1-2.11.1Axial-F (Gauche to N lone pair)
4-Fluoro-piperidine-3-carboxylate 8.8-1.40.9Axial-F
3,3-Difluoro-piperidine-4-carboxylate 6.2-4.01.4Highly Rigidified

Data synthesized from established chemoinformatic trends in fluorinated piperidine libraries[1].

Steric Properties: The Origin of the Axial-F Preference

In classic cyclohexane conformational analysis, bulky substituents preferentially adopt the equatorial position to minimize 1,3-diaxial steric repulsion. However, fluorinated piperidines defy this heuristic. Fluorine frequently exhibits a pronounced axial preference [2].

As an application scientist, I rely on this phenomenon to lock molecules into specific 3D vectors. The axial-F preference is driven by a complex interplay of stereoelectronic forces:

  • Charge-Dipole Interactions: In the protonated state, the positively charged nitrogen interacts favorably with the highly electronegative axial fluorine through space.

  • Hyperconjugation (The Gauche Effect): Anti-periplanar delocalization of electron density from the adjacent σC−H​ bonds into the strongly antibonding σC−F∗​ orbital stabilizes the axial conformer[3].

  • Solvation and Dipole Minimization: In polar solvents (and biological fluids), the molecule adopts a conformation that minimizes its overall macroscopic dipole moment, which frequently aligns with the axial-F geometry[2].

ConformationalDrivers A Fluorinated Piperidine Conformation B Charge-Dipole Interactions A->B C Hyperconjugation (σ → σ*) A->C D Solvation & Dipole Minimization A->D E Steric Repulsion (1,3-diaxial) A->E F Axial-F Preference B->F C->F D->F E->F Opposes

Drivers of the axial-F conformational preference in fluorinated piperidines.

Experimental Methodologies: Synthesis and Validation

Theoretical design must be grounded in robust, reproducible experimental workflows. Below are the field-proven protocols for synthesizing these scaffolds and validating their 3D conformations.

Protocol 1: Diastereoselective Synthesis via Catalytic Hydrogenation

Objective: Synthesize an all-cis fluorinated piperidine carboxylate from a commercially available fluoropyridine precursor. Causality: Using a heterogeneous catalyst under acidic conditions protonates the pyridine, activating the aromatic ring toward reduction while simultaneously preventing the resulting basic piperidine from poisoning the catalyst surface[4].

Step-by-Step Procedure:

  • Substrate Activation: Dissolve the fluoropyridine carboxylate precursor (1.0 eq) in anhydrous trifluoroacetic acid (TFA) (0.1 M concentration).

  • Catalyst Loading: Add 10 mol% of 5% Rh/Al₂O₃ or Pd/C catalyst under a strict argon atmosphere to prevent premature oxidation.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge three times with H2​ gas, then pressurize to 50 bar. Stir vigorously at 50°C for 24 hours. The high pressure is required to overcome the resonance stabilization of the electron-deficient fluoropyridine ring.

  • Workup: Vent the reactor safely. Filter the crude mixture through a tightly packed Celite pad to remove the heterogeneous catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure.

  • Isolation: Neutralize the crude oil with saturated aqueous NaHCO3​ and extract with dichloromethane (3 × 20 mL). Dry over Na2​SO4​ and purify via silica gel flash chromatography to isolate the all-cis diastereomer.

Protocol 2: NMR-Based Conformational Validation

Objective: Determine the exact solution-state vector of the fluorine atom (axial vs. equatorial). Causality: X-ray crystallography only yields the solid-state conformation, which is often biased by crystal packing forces. Solution-state NMR reflects the true conformational ensemble the drug will adopt in biological fluids[2].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the purified fluorinated piperidine carboxylate in 0.6 mL of D2​O (to simulate aqueous physiological conditions) or CDCl3​ (to simulate a lipophilic binding pocket).

  • 1D Acquisition: Acquire standard 1H and 19F NMR spectra. Assign the ring protons using COSY and HSQC experiments.

  • Coupling Constant ( 3JF,H​ ) Analysis: Extract the vicinal proton-fluorine coupling constants.

    • Diagnostic Logic: Based on the Karplus relationship, a large coupling constant ( 3JF,H​ > 25 Hz) indicates an anti-periplanar (axial-axial) relationship. A smaller coupling ( 3JF,H​ < 15 Hz) indicates a gauche relationship, confirming the axial-F/equatorial-H geometry.

  • 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy): Run a 1H−19F HOESY experiment with a mixing time of 500 ms. Cross-peaks will only appear between spatially proximate atoms (< 4 Å), definitively mapping the 3D orientation of the fluorine relative to the carboxylate group.

Integration into Fragment-Based Drug Discovery (FBDD)

The ultimate goal of profiling the electronic and steric properties of fluorinated piperidine carboxylates is their deployment in FBDD. By understanding how fluorine lowers pKa (reducing hERG toxicity) and locks the ring into an axial conformation (rigidifying the 3D pharmacophore), we can design highly efficient screening libraries[5].

FBDDWorkflow Step1 Fragment Design (Fluoro-piperidine carboxylates) Step2 Stereoselective Synthesis & Purification Step1->Step2 Step3 NMR Conformational Validation (HOESY) Step2->Step3 Step4 Physicochemical Profiling (pKa, LogD, Permeability) Step3->Step4 Step5 In Vitro Screening (Target Binding & hERG) Step4->Step5 Step6 Lead Optimization Step5->Step6

Workflow for integrating fluorinated piperidines into fragment-based drug discovery.

By treating the fluorine atom not just as a metabolic shield, but as a precise stereoelectronic tuning dial, drug development professionals can navigate chemical space with unprecedented control, transforming simple piperidine carboxylates into highly optimized clinical candidates.

Sources

Exploratory

Thermodynamic Stability Profile of Methyl 4-fluoropiperidine-4-carboxylate Hydrochloride: A Senior Application Scientist's Perspective

An In-Depth Technical Guide Executive Summary The journey of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties, with thermodynamic stability bein...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The journey of a drug candidate from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties, with thermodynamic stability being a cornerstone of this evaluation. This guide provides a comprehensive analysis of the thermodynamic stability of methyl 4-fluoropiperidine-4-carboxylate hydrochloride, a compound of interest in modern medicinal chemistry. We will explore the theoretical underpinnings of its stability, influenced by the strategic incorporation of a fluorine atom, the inherent reactivity of the ester functional group, and the nature of its hydrochloride salt form. This theoretical framework is followed by detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapor Sorption (DVS). By synthesizing the data from these orthogonal techniques, this guide offers a holistic methodology for characterizing the compound's melting behavior, thermal decomposition, and hygroscopicity, providing drug development professionals with the critical insights needed for formulation design, risk assessment, and establishing appropriate storage and handling conditions.

Introduction: The Imperative of Stability in Drug Development

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is a molecule that embodies several key strategies in contemporary drug design. The piperidine scaffold is a privileged structure in medicinal chemistry, while the quaternary ester offers a point for metabolic modulation. Crucially, the presence of a fluorine atom at the 4-position is a deliberate modification intended to enhance metabolic stability and modulate physicochemical properties such as pKa and lipophilicity.[1][2] The formation of a hydrochloride salt is a common strategy to improve solubility and handling of basic parent molecules.

However, each of these structural features also introduces potential stability liabilities. The ester is susceptible to hydrolysis, the piperidine ring can undergo oxidative degradation, and the hydrochloride salt form can be prone to hygroscopicity or disproportionation in the presence of moisture or certain excipients.[3][4][5] Therefore, a thorough investigation of the compound's thermodynamic stability is not merely a regulatory requirement but a fundamental necessity to de-risk its development, guide formulation strategies, and ensure the safety and efficacy of the final drug product.

Theoretical Stability Considerations: A Molecule's Intrinsic Profile

Before any instrument is powered on, an experienced scientist analyzes the molecule's structure to anticipate its stability profile.

  • The Influence of the Fluorine Atom : The substitution of hydrogen with fluorine, the most electronegative element, has profound effects. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, which can block metabolically labile sites and increase resistance to enzymatic breakdown.[2][6] This increased stability is a primary rationale for fluorination in drug design.[7] Furthermore, the inductive effect of fluorine can lower the basicity (pKa) of the nearby piperidine nitrogen, which can alter its solubility, membrane permeability, and interactions with target proteins.[1][8]

  • The Piperidine Ring : Saturated heterocyclic rings like piperidine can be susceptible to degradation, often through oxidation or ring-opening mechanisms.[9][10] While generally stable, understanding these potential pathways is crucial for designing forced degradation studies and identifying potential degradants.

  • The Methyl Ester Functional Group : Esters are well-known for their susceptibility to hydrolysis, a reaction catalyzed by both acids and bases. This represents a primary chemical degradation pathway that must be meticulously evaluated, as it can be triggered by moisture or changes in pH within a formulation.

  • The Hydrochloride Salt Form : While salts are used to enhance solubility and stability, they can also introduce complexities. Hydrochloride salts of weakly basic compounds can be susceptible to disproportionation , where the salt reverts to its free base form, particularly in aqueous environments or in the presence of basic excipients.[5][11] Furthermore, many salt forms are hygroscopic , meaning they readily absorb moisture from the atmosphere.[12] This moisture uptake can lower the glass transition temperature, increase molecular mobility, and accelerate chemical degradation pathways like hydrolysis.[12][13]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive and reliable stability profile. The following workflow outlines the logical progression of this assessment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Environmental Sensitivity cluster_2 Phase 3: Data Synthesis & Reporting A Sample Receipt & Initial Purity (HPLC) B Differential Scanning Calorimetry (DSC) A->B Purity >99% C Thermogravimetric Analysis (TGA) B->C D Dynamic Vapor Sorption (DVS) C->D E Forced Degradation (ICH Conditions) D->E G Identify Degradants (LC-MS) E->G F Integrate Thermal & Hygroscopicity Data H Generate Stability Profile & Formulation Risk Assessment F->H G->H

Caption: Overall workflow for thermodynamic stability assessment.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is paramount for determining the melting point (an indicator of purity and identity), enthalpy of fusion, and for screening for polymorphism—the existence of multiple crystalline forms which can have different stabilities and solubilities.[14][15]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of methyl 4-fluoropiperidine-4-carboxylate hydrochloride into a Tzero aluminum pan. Crimp the pan with a hermetically sealed lid to prevent the loss of any volatile components, such as HCl, before decomposition.[16]

  • Method Parameters:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. The 10 °C/min rate is a standard compromise between resolution and sensitivity.

    • Maintain a constant nitrogen purge at 50 mL/min. This inert atmosphere prevents oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). A sharp melting endotherm is typically indicative of a highly crystalline and pure substance.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is a self-validating system when used in conjunction with DSC. While DSC detects thermal events like melting, TGA confirms whether these events are associated with mass loss (e.g., decomposition, desolvation) or not (e.g., a pure melt or solid-solid transition).[17] For a hydrochloride salt, TGA is critical for identifying the temperature at which HCl may be lost.[16]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a platinum or ceramic TGA pan.

  • Method Parameters:

    • Place the sample pan into the TGA furnace.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve for any significant mass loss steps. Calculate the percentage mass loss for each step and correlate it with the potential loss of specific moieties (e.g., water, HCl, or other decomposition fragments).

Dynamic Vapor Sorption (DVS)

Causality: DVS is an automated gravimetric technique that measures how quickly and how much moisture a sample absorbs or desorbs as the relative humidity (RH) is changed. This is the gold standard for characterizing hygroscopicity, as it provides a detailed moisture sorption-desorption isotherm, which is crucial for determining storage requirements, packaging, and potential handling issues during manufacturing.[12][18]

Experimental Protocol:

  • Sample Preparation: Place approximately 10-20 mg of the sample into the DVS sample pan.

  • Method Parameters:

    • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This establishes a dry reference mass.

    • Sorption Cycle: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, hold the RH constant until weight equilibrium is reached.

    • Desorption Cycle: Decrease the RH in the same steps from 90% back down to 0% RH, again waiting for equilibrium at each step.

  • Data Analysis: Plot the percentage change in mass versus the target RH. The shape of the isotherm reveals the mechanism of water uptake. The difference between the sorption and desorption curves (hysteresis) can indicate physical changes like deliquescence or amorphous conversion.

Potential Degradation Pathways

Understanding the likely chemical failure modes is essential for developing stability-indicating analytical methods.

Caption: Potential chemical degradation pathways for the compound.

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to form the corresponding carboxylic acid (4-fluoropiperidine-4-carboxylic acid) and methanol. This reaction can be significantly accelerated by the presence of moisture and at pH extremes.

  • Oxidative Degradation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation, potentially leading to ring-opening and the formation of various byproducts.[9]

A forced degradation study under ICH Q1A(R2) conditions (acid, base, oxidation, heat, and light) is mandatory to confirm these pathways and to ensure the analytical methods used for stability testing are "stability-indicating."

Data Synthesis and Interpretation

Data from individual techniques should not be viewed in isolation. A robust stability assessment relies on their logical integration.

G DSC DSC Data (Melt Onset, Purity) Profile Comprehensive Thermodynamic Stability Profile DSC->Profile Melting Point & Polymorph Screen TGA TGA Data (Decomposition Temp, Mass Loss Events) TGA->Profile Thermal Stability Limit DVS DVS Data (% Water Uptake, Hysteresis) DVS->Profile Hygroscopicity Class & Handling Risks

Caption: Logic for integrating data from orthogonal techniques.

Data Summary Tables

Table 1: Physicochemical Properties of Methyl 4-fluoropiperidine-4-carboxylate Hydrochloride

Property Value Source
Molecular Formula C₇H₁₂FNO₂ · HCl Calculated
Molecular Weight 197.63 g/mol Calculated
Appearance White to off-white solid Visual Inspection

| pKa (Piperidine N) | ~9.4 (predicted for parent) |[19] |

Table 2: Summary of Expected Thermal Analysis Data

Technique Parameter Expected Observation Interpretation
DSC Melting Endotherm Sharp peak, Onset > 150 °C Indicates a crystalline material with a distinct melting point.
TGA Initial Mass Loss Stepwise loss corresponding to HCl Defines the temperature at which the salt form begins to degrade.[16][17]

| TGA | Major Decomposition | Onset > 200 °C | Indicates the upper limit of thermal stability for the molecule itself. |

Table 3: Hygroscopicity Classification (Based on Ph. Eur. criteria)

% RH % Weight Gain (Typical) Hygroscopicity Class Implication
80% RH, 24h < 0.2% Non-hygroscopic Low risk of moisture-related issues.
80% RH, 24h 0.2% to < 2% Slightly hygroscopic Requires controlled storage, consider desiccants.[18]
80% RH, 24h 2% to < 15% Moderately hygroscopic Strict humidity control needed in manufacturing and storage.

| 80% RH, 24h | ≥ 15% | Very hygroscopic | Requires specialized handling and packaging. |

By combining these results, we can construct a holistic profile. For example, a high melting point from DSC coupled with a high decomposition temperature from TGA suggests excellent intrinsic thermal stability.[14] If DVS analysis reveals the material is only slightly hygroscopic, the risk of hydrolysis of the ester group under standard storage conditions (e.g., 25 °C / 60% RH) is likely low. Conversely, if the compound is found to be very hygroscopic, this elevates the risk of both chemical degradation (hydrolysis) and physical changes (deliquescence), necessitating protective packaging and stringent humidity controls during manufacturing.

Conclusion

The thermodynamic stability of methyl 4-fluoropiperidine-4-carboxylate hydrochloride is a complex interplay of its structural features. The C-F bond likely imparts significant metabolic and thermal stability, while the ester and hydrochloride salt functionalities represent the primary areas of potential vulnerability, namely hydrolysis and hygroscopicity. A systematic evaluation using DSC, TGA, and DVS, as outlined in this guide, provides the necessary data to quantify these risks. This integrated, evidence-based approach allows drug development scientists to make informed decisions regarding formulation design, excipient selection, manufacturing processes, and packaging, ultimately ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Morgenthaler, M., et al. (2007). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • Zayed, S. I., et al. (2015).
  • Encyclopedia.pub. (2024, February 27).
  • de Oliveira, M. A., et al. (2010).
  • Sorensen, S. R., et al. (2002).
  • de Oliveira, M. A., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations.
  • de Oliveira, M. A., et al. (2010).
  • de Oliveira, M. A., et al. (2010).
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ASM Journals.
  • ResearchGate. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • University of Minnesota Digital Conservancy. (2013). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
  • Ng, W. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • ResearchGate.
  • National Center for Biotechnology Inform
  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing.
  • ResearchGate. Stability of pharmaceutical salts in solid oral dosage forms | Request PDF.
  • ResearchGate.
  • Angers, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Serajuddin, A. T. M. (2005). Salt Selection in Drug Development. Pharmaceutical Technology.
  • ChemSynthesis. (2025, May 20). 4-fluoropiperidine.
  • Mosoabise, T., et al. (2023).
  • Ojala, K., et al. (2021).
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Koudih, R., et al. (2012). Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)
  • PubChemLite. Methyl 4-(4-fluorophenyl)
  • Atmospheric Chemistry and Physics.
  • Atmospheric Chemistry and Physics.
  • Allada, R., et al. (2016).
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PrepChem.com.
  • MilliporeSigma.
  • NextSDS. methyl 4-(4-fluorophenyl)
  • Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Wilson, T. D., & Forde, M. D. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. PubMed.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action for Methyl 4-Fluoropiperidine-4-carboxylate Derived Compounds

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Dopaminergic Modulation The landscape of neuropharmacology is in a constant sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Dopaminergic Modulation

The landscape of neuropharmacology is in a constant state of evolution, with an ever-present demand for novel chemical entities that can selectively and effectively modulate neurotransmitter systems. Among these, the dopamine transporter (DAT) stands out as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1] The class of compounds derived from methyl 4-fluoropiperidine-4-carboxylate represents a promising new frontier in this endeavor. Their unique structural features, including the piperidine core, a fluorine substituent, and a carboxylate group, suggest a nuanced interaction with the DAT, potentially offering a departure from the pharmacological profiles of classical dopamine reuptake inhibitors.

This technical guide provides an in-depth exploration of the putative mechanism of action for methyl 4-fluoropiperidine-4-carboxylate and its derivatives. We will delve into the core principles of their interaction with the dopamine transporter, the critical role of their structural components, and the advanced experimental methodologies required to elucidate their precise pharmacological profile. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of CNS therapeutics.

The Dopamine Transporter: A Primary Target

The dopamine transporter is a sodium-coupled symporter protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of dopaminergic signaling.[2] Compounds that inhibit the DAT lead to an increase in extracellular dopamine levels, which is the primary mechanism behind the therapeutic effects of many CNS-active drugs.[3]

Typical vs. Atypical DAT Inhibition: A Tale of Two Conformations

A critical concept in understanding the mechanism of DAT inhibitors is the distinction between "typical" and "atypical" agents.[4]

  • Typical DAT inhibitors , such as cocaine, are known to bind to the DAT and lock it in an outward-open conformation .[5][6] This leads to a rapid and pronounced increase in synaptic dopamine, which is associated with strong psychomotor stimulation and a high potential for abuse.[4]

  • Atypical DAT inhibitors , in contrast, are thought to stabilize the transporter in a more closed or inward-facing conformation .[4][5] This results in a more modulated and sustained increase in dopamine levels, often associated with reduced locomotor stimulation and a lower abuse liability.[1][5] This difference in conformational preference is a key determinant of the overall behavioral profile of a DAT inhibitor.[1]

The structural characteristics of methyl 4-fluoropiperidine-4-carboxylate derivatives suggest they may exhibit an atypical profile, a hypothesis that warrants rigorous experimental validation.

Deconstructing the Molecule: Structure-Activity Relationships

The pharmacological activity of methyl 4-fluoropiperidine-4-carboxylate derivatives is intrinsically linked to their chemical structure. Understanding the contribution of each component is crucial for predicting their mechanism of action and for the rational design of new analogues with improved properties.

The Piperidine Core: A Privileged Scaffold

The piperidine ring is a common motif in a vast array of CNS-active compounds and is considered a "privileged scaffold" in medicinal chemistry.[7] In the context of DAT inhibitors, the piperidine core provides the fundamental framework for interaction with the transporter's binding pocket. The stereochemistry of substituents on the piperidine ring can significantly influence potency and selectivity for the monoamine transporters (DAT, SERT, and NET).[8][9]

The Role of the 4-Fluoro Substituent: Enhancing Potency and Modulating Interactions

The introduction of a fluorine atom into a ligand can have profound effects on its biological activity.[10] Fluorine's high electronegativity and small size allow it to participate in a variety of non-covalent interactions, including hydrogen bonds and multipolar interactions with the protein backbone.[11][12][13] These interactions can significantly enhance binding affinity and selectivity.[10][14] Furthermore, the C-F bond is highly stable, which can improve the metabolic stability of the compound.[13] In the case of methyl 4-fluoropiperidine-4-carboxylate, the fluorine atom is strategically positioned to potentially interact with key residues within the DAT binding site, thereby influencing the compound's affinity and its preference for a particular transporter conformation.

The 4-Carboxylate Group: A Gateway to the CNS and Prodrug Potential

The presence of a carboxylic acid or its ester derivative, such as the methyl carboxylate in the parent compound, can significantly impact a molecule's physicochemical properties, including its ability to cross the blood-brain barrier (BBB).[15] While a free carboxylic acid can be a liability for CNS penetration due to its negative charge at physiological pH, esterification can mask this polarity, creating a more lipophilic prodrug that can more readily enter the brain.[16][17] Once in the CNS, the ester can be hydrolyzed by esterases to release the active carboxylic acid. This strategy can be employed to improve the pharmacokinetic profile of a drug candidate.[16] The methyl ester of 4-fluoropiperidine-4-carboxylate likely serves this purpose, facilitating its entry into the CNS.

Elucidating the Mechanism of Action: A Multi-faceted Experimental Approach

A comprehensive understanding of the mechanism of action of methyl 4-fluoropiperidine-4-carboxylate derivatives requires a combination of in vitro and in vivo experimental techniques.

In Vitro Characterization: Binding and Function

1. Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of a compound for the dopamine transporter. By competing with a radiolabeled ligand known to bind to the DAT, the affinity of the test compound can be quantified.[2][18]

Table 1: Key Parameters in Radioligand Binding Assays

ParameterDescriptionTypical Value Range for Potent DAT Inhibitors
Ki (nM) Inhibition constant; a measure of binding affinity. Lower values indicate higher affinity.1 - 100 nM
IC50 (nM) Concentration of the compound that inhibits 50% of radioligand binding.Varies depending on assay conditions
Bmax Maximum number of binding sites.Varies by tissue/cell preparation

2. Dopamine Uptake Assays: These functional assays measure the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing the DAT.[3] This provides a measure of the compound's functional potency (IC50) as a DAT inhibitor.[19][20]

In Vivo Assessment: Neurochemical and Behavioral Effects

1. In Vivo Microdialysis: This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals.[21][22][23][24] By administering a methyl 4-fluoropiperidine-4-carboxylate derivative and monitoring the subsequent changes in dopamine concentration, its in vivo efficacy as a DAT inhibitor can be determined.[25]

2. Behavioral Pharmacology: A battery of behavioral tests is essential to characterize the in vivo effects of these compounds and to assess their potential as "atypical" DAT inhibitors.

  • Locomotor Activity: Atypical inhibitors are expected to produce less stimulation of locomotor activity compared to typical inhibitors like cocaine.[4]

  • Drug Discrimination: This assay determines if an animal perceives the subjective effects of a test compound as being similar to a known drug of abuse, such as cocaine.

  • Self-Administration: This is the gold standard for assessing the abuse potential of a compound. Atypical inhibitors are expected to have low or no reinforcing effects in this paradigm.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for the Dopamine Transporter

This protocol describes a competitive binding assay to determine the Ki of a test compound for the human dopamine transporter (hDAT).

1. Membrane Preparation: a. Culture cells stably expressing hDAT (e.g., HEK293-hDAT). b. Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. d. Centrifuge the resulting supernatant at a high speed to pellet the cell membranes. e. Resuspend the membrane pellet in the assay buffer.

2. Binding Assay: a. In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound. b. For total binding, omit the test compound. c. For non-specific binding, include a high concentration of a known DAT inhibitor (e.g., GBR 12909). d. Incubate the plate to allow for binding equilibrium to be reached.

3. Termination and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. b. Wash the filters with ice-cold buffer. c. Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³H]Dopamine Uptake Assay

This protocol details a method for measuring the inhibition of dopamine uptake in DAT-expressing cells.

1. Cell Culture: a. Plate DAT-expressing cells (e.g., HEK293-hDAT) in a 24- or 48-well plate and grow to confluence.

2. Assay Procedure: a. Wash the cells with a pre-warmed assay buffer. b. Pre-incubate the cells with varying concentrations of the test compound or vehicle. c. Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine. d. Incubate for a short period at 37°C. e. To determine non-specific uptake, include control wells with a known DAT inhibitor or perform the assay at 4°C.

3. Termination and Lysis: a. Terminate the uptake by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer. b. Lyse the cells with a lysis buffer.

4. Detection and Analysis: a. Transfer the cell lysates to scintillation vials with a scintillation cocktail. b. Quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter. c. Calculate the specific uptake and plot the percent inhibition as a function of the test compound concentration to determine the IC50 value.

Protocol 3: In Vivo Microdialysis in Rodents

This protocol provides a general outline for performing in vivo microdialysis to measure extracellular dopamine levels.

1. Surgical Implantation of the Microdialysis Probe: a. Anesthetize the animal (e.g., a rat or mouse). b. Secure the animal in a stereotaxic frame. c. Implant a guide cannula into the brain region of interest (e.g., the nucleus accumbens or striatum).

2. Microdialysis Procedure: a. After a recovery period, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. c. Collect dialysate samples at regular intervals.

3. Sample Analysis: a. Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

4. Data Analysis: a. Establish a stable baseline of dopamine levels. b. Administer the test compound and continue to collect and analyze dialysate samples. c. Express the changes in dopamine levels as a percentage of the baseline.

Visualizing the Mechanism and Workflow

Signaling Pathway of Dopaminergic Neurotransmission and DAT Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Release Release Vesicle->Release Action Potential DAT Dopamine Transporter (DAT) DA_synapse Dopamine Release->DA_synapse Action Potential DA_synapse->DAT Reuptake D_receptor Dopamine Receptor DA_synapse->D_receptor Signal Signal Transduction D_receptor->Signal Compound Methyl 4-Fluoropiperidine- 4-Carboxylate Derivative Compound->DAT Inhibition

Caption: Dopaminergic neurotransmission and the site of action for DAT inhibitors.

Experimental Workflow for Characterizing DAT Inhibitors

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Synthesis and Interpretation Binding Radioligand Binding Assay (Determine Ki) SAR Structure-Activity Relationship (SAR) Binding->SAR Uptake Dopamine Uptake Assay (Determine IC50) Uptake->SAR Microdialysis In Vivo Microdialysis (Measure Dopamine Levels) MoA Mechanism of Action (Typical vs. Atypical) Microdialysis->MoA Behavior Behavioral Pharmacology (Locomotor, Self-Administration) Behavior->MoA SAR->MoA

Caption: A streamlined workflow for the comprehensive characterization of novel DAT inhibitors.

Conclusion and Future Directions

The class of compounds derived from methyl 4-fluoropiperidine-4-carboxylate holds significant promise as a source of novel modulators of the dopamine transporter. Based on their structural features and the extensive body of research on related piperidine-based DAT inhibitors, it is hypothesized that these compounds are likely to act as atypical DAT inhibitors, a profile that is highly desirable for the development of therapeutics with reduced abuse potential.

The comprehensive experimental approach outlined in this guide, encompassing in vitro binding and functional assays, as well as in vivo neurochemical and behavioral studies, provides a robust framework for rigorously testing this hypothesis. The elucidation of the precise mechanism of action for these compounds will not only advance our understanding of DAT pharmacology but also pave the way for the development of a new generation of safer and more effective treatments for a range of debilitating CNS disorders.

References

  • Novel ways of targeting the dopamine transporter. [Link to a relevant scientific article]
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link to a relevant scientific article]
  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Link to a relevant scientific article]
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link to a relevant scientific article]
  • Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. [Link to a relevant scientific article]
  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. [Link to a relevant scientific article]
  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. [Link to a relevant scientific article]
  • The role of fluorine in medicinal chemistry. [Link to a relevant scientific article]
  • An In-Depth Technical Guide to the In Vitro Characterization of Dopamine Transporter (DAT) Modulators. [Link to a relevant scientific article]
  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. [Link to a relevant scientific article]
  • Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. [Link to a relevant scientific article]
  • Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. [Link to a relevant scientific article]
  • Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. [Link to a relevant scientific article]
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. [Link to a relevant scientific article]
  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. [Link to a relevant scientific article]
  • Fluorine bonding--how does it work in protein-ligand interactions?. [Link to a relevant scientific article]
  • Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. [Link to a relevant scientific article]
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link to a relevant scientific article]
  • Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. [Link to a relevant scientific article]
  • In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. [Link to a relevant scientific article]
  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. [Link to a relevant scientific article]
  • Carboxylic Acid (Bio)Isosteres in Drug Design. [Link to a relevant scientific article]
  • The Isomeric Preference of an Atypical Dopamine Transporter Inhibitor Contributes to Its Selection of the Transporter Conformation. [Link to a relevant scientific article]
  • Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. [Link to a relevant scientific article]
  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link to a relevant scientific article]
  • Data Sheet Radioligand Binding Assay Protocol. [Link to a relevant scientific article]
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link to a relevant scientific article]
  • Prodrugs and their activation mechanisms for brain drug delivery. [Link to a relevant scientific article]
  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. [Link to a relevant scientific article]
  • Novel and Atypical Dopamine Uptake Inhibitors. [Link to a relevant scientific article]
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link to a relevant scientific article]
  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link to a relevant scientific article]
  • Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. [Link to a relevant scientific article]
  • Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M 1 Allosteric Muscarinic Receptor Modulators. [Link to a relevant scientific article]
  • Neurotransmitter Transporter Uptake Assay Kit. [Link to a relevant scientific article]
  • Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. [Link to a relevant scientific article]
  • Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects. [Link to a relevant scientific article]
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link to a relevant scientific article]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link to a relevant scientific article]
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link to a relevant scientific article]
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link to a relevant scientific article]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-Fluoropiperidine-4-Carboxylate HCl in Pharmaceutical Synthesis and Lead Optimization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Standardized Protocols Mechanistic Rationale: The "Fluorine Effect" in Drug Design Methyl 4-fluoropipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Standardized Protocols

Mechanistic Rationale: The "Fluorine Effect" in Drug Design

Methyl 4-fluoropiperidine-4-carboxylate HCl (CAS: 862401-47-6) has emerged as a privileged building block in modern medicinal chemistry and fragment-based drug discovery (FBDD)[1]. Unsubstituted piperidines are ubiquitous in approved drugs but often present significant pharmacokinetic and safety liabilities. The strategic incorporation of a fluorine atom and a carboxylate group at the 4-position fundamentally alters the physicochemical profile of the scaffold through several key mechanisms:

  • Attenuation of hERG Liability via pKa Modulation: Unsubstituted piperidine is highly basic (pKa ~11.2) and exists predominantly as a cation at physiological pH (7.4). This cationic state strongly correlates with binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity[2]. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, which, combined with the ester group, significantly lowers the basicity of the piperidine nitrogen[1].

  • Metabolic Stability: The C4 position of the piperidine ring is a common site for oxidative metabolism by Cytochrome P450 enzymes. The geminal substitution of fluorine and a carboxylate group creates a sterically hindered quaternary center that completely blocks C4-oxidation[3].

  • Vectorial Trajectory: The 4-carboxylate motif provides a rigid, well-defined vector for further functionalization (e.g., amidation), making it an ideal intermediate for synthesizing conformationally restricted peptidomimetics or specific target binders, such as RAS-PI3K modulators[4].

Physicochemical Profiling

The following table summarizes the causal relationship between structural modifications and the resulting physicochemical properties, demonstrating why the fluorinated ester is preferred in lead optimization[5].

ScaffoldAmine pKahERG LiabilityC4 Metabolic StabilityStructural Advantage
Piperidine ~11.2HighLowFlexible, highly basic
4-Fluoropiperidine 9.4ModerateHighBlocked oxidation
Methyl 4-fluoropiperidine-4-carboxylate ~7.5 - 8.0*LowHighQuaternary vector, near-neutral basicity

*Predicted value based on additive inductive (-I) effects of the fluoro and ester groups.

Application Workflow

The most common synthetic trajectory for methyl 4-fluoropiperidine-4-carboxylate HCl involves an initial N-functionalization (to build the left-hand side of the API), followed by ester hydrolysis, and finally an amide coupling (to build the right-hand side). This exact workflow has been utilized in the synthesis of complex anti-cancer agents, including RAS-PI3K modulators[4].

G BB Methyl 4-fluoropiperidine- 4-carboxylate HCl N_Deriv N-Functionalization (e.g., Sulfonylation) BB->N_Deriv Base (DIPEA) Hydrolysis Ester Hydrolysis (LiOH / THF-H2O) N_Deriv->Hydrolysis Saponification Amidation Amide Coupling (HATU, DIPEA) Hydrolysis->Amidation Amine + Coupling Agent API Target API (e.g., RAS-PI3K Modulator) Amidation->API Purification Analysis Physicochemical Profiling (pKa, LogP, hERG) API->Analysis in vitro screening

Workflow for utilizing methyl 4-fluoropiperidine-4-carboxylate HCl in API synthesis.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high yield and purity when handling this specific fluorinated intermediate.

Protocol A: N-Sulfonylation of the Piperidine Ring

Objective: To functionalize the secondary amine while neutralizing the HCl salt.

  • Preparation: Suspend methyl 4-fluoropiperidine-4-carboxylate HCl (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Causality: The starting material is supplied as an HCl salt to prevent spontaneous degradation. DIPEA is chosen over Triethylamine (TEA) because its steric bulk renders it strictly non-nucleophilic. It efficiently liberates the free amine and scavenges the HCl byproduct without competing with the electrophile.

  • Electrophile Addition: Slowly add the desired sulfonyl chloride (1.1 eq) to the mixture at 0 °C.

  • Reaction & Validation: Allow the reaction to warm to 25 °C and stir for 2 hours. Monitor via LC-MS. The reaction is self-validating when the mass of the free amine disappears, replaced by the [M+H]+ of the sulfonamide.

  • Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[4].

Protocol B: Saponification of the Methyl Ester

Objective: To generate the free carboxylic acid for downstream coupling.

  • Solvent System: Dissolve the N-functionalized intermediate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M).

    • Causality: This specific ternary solvent system is critical. THF dissolves the lipophilic organic intermediate, water dissolves the inorganic base, and methanol acts as a phase-transfer bridge to maintain a homogeneous solution, ensuring rapid reaction kinetics.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq) at room temperature.

    • Causality: LiOH is a milder base compared to NaOH or KOH, preventing undesired side reactions (such as elimination of the fluorine atom, though the quaternary nature makes this less likely). Furthermore, because the C4 position is a quaternary center, there is zero risk of α-proton abstraction or epimerization.

  • Workup: Stir for 4 hours. Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3 to precipitate the 4-fluoropiperidine-4-carboxylic acid derivative. Extract with Ethyl Acetate (EtOAc), dry, and concentrate.

Protocol C: Sterically Hindered Amide Coupling

Objective: To couple the resulting carboxylic acid with a primary/secondary amine to form the final API.

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.5 eq) and DIPEA (3.0 eq) at 0 °C.

    • Causality: The C4 position is highly sterically hindered due to the geminal fluoro and carboxylate groups. Standard carbodiimides (e.g., EDC/HOBt) often fail to achieve full conversion. HATU is mandatory here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which rapidly accelerates the acylation of the incoming amine despite the extreme steric bulk[4].

  • Coupling: Add the target amine (1.2 eq) and stir at 25 °C for 12 hours.

  • Purification: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify the concentrated residue via preparative TLC or flash chromatography (DCM:MeOH) to yield the final active pharmaceutical ingredient[4].

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • 4-Fluoropiperidine | C5H10FN | CID 2759159 Source: PubChem (National Institutes of Health) URL:[Link]

  • WO2024182404A1 - 1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)

Sources

Application

Application Note: Ester Hydrolysis Protocols for Methyl 4-Fluoropiperidine-4-carboxylate

Executive Summary Methyl 4-fluoropiperidine-4-carboxylate is a highly versatile fluorinated building block utilized extensively in the synthesis of Ras-PI3K modulators, agrochemicals, and PET imaging precursors. The inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-fluoropiperidine-4-carboxylate is a highly versatile fluorinated building block utilized extensively in the synthesis of Ras-PI3K modulators, agrochemicals, and PET imaging precursors. The incorporation of a geminal fluoro-acid motif significantly alters the physicochemical landscape of the piperidine core, enhancing metabolic stability and modulating the pKa of adjacent functional groups.

This application note provides a comprehensive, causality-driven guide to the ester hydrolysis of methyl 4-fluoropiperidine-4-carboxylate. Because the presence of the basic piperidine nitrogen dictates the isolation strategy, this guide delineates two distinct, self-validating protocols: a Base-Mediated Hydrolysis for N-protected substrates and an Acid-Mediated Hydrolysis for unprotected substrates.

Mechanistic Rationale & Reactivity Profile

Designing a robust hydrolysis protocol for α -fluoro esters requires a deep understanding of the stereoelectronic effects induced by the fluorine atom:

  • Electronic Acceleration (The Inductive Effect): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent ester carbonyl. Ab initio calculations demonstrate that this substitution significantly accelerates the alkaline hydrolysis rate by lowering the energy barrier required to form the tetrahedral intermediate during hydroxide nucleophilic attack[1].

  • Chemoselectivity & Elimination Risks: While the α -position is a quaternary carbon (preventing enolization and racemization), the β -protons at C3 and C5 are slightly activated. Subjecting the substrate to excessively harsh basic conditions (e.g., refluxing NaOH or KOH) introduces a severe risk of E2 elimination (dehydrofluorination), yielding an unwanted 1,2,3,6-tetrahydropyridine-4-carboxylic acid byproduct. Therefore, mild bases like LiOH at strictly controlled temperatures are required[2].

  • Isolation Dynamics (Zwitterion Avoidance): Hydrolyzing the unprotected free amine generates a highly water-soluble zwitterion, making standard liquid-liquid extraction impossible without specialized ion-exchange chromatography. To bypass this, acid-mediated hydrolysis is deployed for unprotected substrates, driving the equilibrium via excess water and yielding a highly crystalline, easily isolable hydrochloride salt.

Quantitative Reaction Parameters

The following table summarizes the quantitative data and operational parameters for both hydrolysis pathways to ensure easy comparison and protocol selection.

ParameterProtocol A (Basic Hydrolysis)Protocol B (Acidic Hydrolysis)
Substrate Scope N-Protected (e.g., Boc, Sulfonyl)Unprotected (Free Secondary Amine)
Primary Reagent LiOH·H₂O (3.0 – 5.0 eq)6N HCl (aq) (Excess, ~10 mL/g)
Solvent System THF / MeOH / H₂O (2:1:1 v/v/v)H₂O (Aqueous Acid)
Operating Temperature 50 °C100–105 °C (Reflux)
Reaction Time 3 hours12 – 24 hours
Workup Target pH 4.0 – 5.0< 1.0 (Evaporated to dryness)
Isolation Method Liquid-Liquid Extraction (EtOAc)Azeotropic concentration (Toluene)

Experimental Workflows

The decision matrix for selecting the appropriate hydrolysis conditions is strictly governed by the protection status of the piperidine nitrogen.

Workflow Start Methyl 4-fluoropiperidine- 4-carboxylate Decision Is the Piperidine Nitrogen Protected? Start->Decision Path1 Yes (e.g., N-Boc, N-Sulfonyl) Decision->Path1 Path2 No (Free Secondary Amine) Decision->Path2 BaseHyd Base-Mediated Hydrolysis LiOH (3-5 eq) THF/MeOH/H2O, 50°C Path1->BaseHyd AcidHyd Acid-Mediated Hydrolysis 6N HCl (aq) Reflux, 12-24 h Path2->AcidHyd Workup1 Acidify to pH 4-5 (1N HCl) Extract with EtOAc BaseHyd->Workup1 Workup2 Concentrate in vacuo Azeotrope with Toluene AcidHyd->Workup2 Prod1 N-Protected 4-fluoropiperidine- 4-carboxylic acid Workup1->Prod1 Prod2 4-fluoropiperidine- 4-carboxylic acid HCl salt Workup2->Prod2

Workflow for the ester hydrolysis of methyl 4-fluoropiperidine-4-carboxylate.

Detailed Methodologies

Protocol A: Base-Mediated Hydrolysis (For N-Protected Substrates)

This protocol is optimized for substrates bearing base-stable protecting groups (e.g., N-Boc, N-Cbz, or N-Sulfonyl) and is adapted from validated routes for Ras-PI3K modulator synthesis[2].

  • Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water in a 2:1:1 ratio. Causality: THF and MeOH ensure complete solvation of the organic ester, while water is mandatory to deliver the hydroxide nucleophile and solubilize LiOH.

  • Reaction Initiation: Dissolve the N-protected methyl 4-fluoropiperidine-4-carboxylate (1.0 eq) in the solvent mixture to achieve a substrate concentration of approximately 0.15 M. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (5.0 eq) in a single portion[2].

  • Thermal Processing: Heat the reaction mixture to 50 °C and stir vigorously for 3 hours. Causality: Limiting the temperature to 50 °C prevents the base-catalyzed dehydrofluorination of the piperidine ring while providing sufficient thermal energy to drive the hydrolysis to completion.

  • Quench & pH Adjustment: Cool the mixture to room temperature (20–25 °C). Carefully add 1N aqueous HCl dropwise until the pH of the aqueous layer reaches exactly 4.0 – 5.0[2]. Causality: This specific pH window ensures the newly formed carboxylic acid is fully protonated (enabling organic extraction) without cleaving acid-sensitive protecting groups like N-Boc.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 10 volumes). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a solid.

Protocol B: Acid-Mediated Hydrolysis (For Unprotected Substrates)

This protocol is strictly for the free secondary amine, preventing the formation of an un-extractable zwitterion.

  • Reaction Setup: Suspend unprotected methyl 4-fluoropiperidine-4-carboxylate (1.0 eq) in 6N aqueous HCl (10 mL per gram of substrate).

  • Thermal Processing: Equip the flask with a reflux condenser and heat the mixture to 100–105 °C for 12 to 24 hours. Causality: The highly acidic environment immediately protonates the piperidine nitrogen, deactivating the ring toward side reactions. Because acid-catalyzed ester hydrolysis is an equilibrium process, the vast excess of water drives the reaction entirely to the carboxylic acid.

  • Isolation via Azeotropic Distillation: Cool the reaction mixture to room temperature. Concentrate the mixture in vacuo to remove the bulk of the water and excess HCl.

  • Drying: To remove residual trace water, add toluene (2 × 5 volumes) to the crude residue and evaporate to dryness. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford 4-fluoropiperidine-4-carboxylic acid hydrochloride as a highly pure, white crystalline powder.

Analytical Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers must utilize ¹⁹F NMR as the primary diagnostic tool.

  • Spectroscopic Tracking: The fluorine atom provides a highly sensitive, background-free NMR handle. In the starting methyl ester, the ¹⁹F signal typically resonates around -160 to -165 ppm (depending on the solvent). Upon successful hydrolysis to the carboxylic acid, a distinct downfield shift is observed due to the altered electronic environment of the deprotected carboxylate/carboxylic acid moiety.

  • Troubleshooting N-Boc Cleavage (Protocol A): If LC-MS or ¹H NMR indicates partial loss of the tert-butyl group during Protocol A, the acidification step during workup was executed too aggressively (pH dropped below 3.0). Strictly monitor the pH meter to halt HCl addition at pH 4.5.

  • Troubleshooting Incomplete Conversion: Due to the inductive effect of fluorine[1], the ester is highly reactive; however, if starting material persists, do not increase the temperature above 50 °C for Protocol A. Instead, verify the quality of the LiOH·H₂O (which can absorb atmospheric CO₂ and degrade to Li₂CO₃) and extend the reaction time by 2 hours.

References

  • ResearchGate. "Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters". URL: [Link]

  • Google Patents (WO2024182404A1). "1-(([1, 1',-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide derivatives as ras-pi3k modulators for the treatment of e.g. cancer".

Sources

Method

Scale-up manufacturing process for methyl 4-fluoropiperidine-4-carboxylate HCl

Introduction & Strategic Rationale Methyl 4-fluoropiperidine-4-carboxylate is a highly sought-after building block in modern medicinal chemistry, prominently featured in the synthesis of next-generation kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 4-fluoropiperidine-4-carboxylate is a highly sought-after building block in modern medicinal chemistry, prominently featured in the synthesis of next-generation kinase inhibitors[1] and androgen receptor degraders[2]. The strategic installation of a fluorine atom at the 4-position of the piperidine ring introduces unique steric and electronic properties that significantly enhance the metabolic stability and bioavailability of the resulting active pharmaceutical ingredients (APIs)[3].

Historically, the synthesis of 4-fluoro-4-substituted piperidines relied on the fluorination of tertiary alcohols using DAST (Diethylaminosulfur trifluoride). However, at scale, DAST fluorination of tertiary alcohols is notoriously prone to elimination side-reactions (yielding undesired 1,2,3,6-tetrahydropyridine derivatives) and poses severe thermal hazards.

To ensure a safe, scalable, and high-yielding process, this protocol completely bypasses the cyanohydrin/DAST route. Instead, we utilize the electrophilic alpha-fluorination of an ester enolate . By deploying N-fluorobenzenesulfonimide (NFSI)—a stable and chemoselective electrophilic fluorine source[4]—we achieve precise fluorination with excellent scalability.

Process Workflow

SynthesisWorkflow SM Methyl 1-Boc-piperidine-4-carboxylate (Starting Material) Enolate Lithium Enolate Intermediate (LDA, THF, -78 °C) SM->Enolate Deprotonation FluoroInt Methyl 1-Boc-4-fluoropiperidine-4-carboxylate (NFSI addition) Enolate->FluoroInt Electrophilic Fluorination Deprotect Boc Deprotection (4M HCl in Dioxane, RT) FluoroInt->Deprotect Acidic Cleavage Product Methyl 4-fluoropiperidine-4-carboxylate HCl (Final Product) Deprotect->Product Precipitation

Figure 1: Two-step scalable synthetic workflow utilizing electrophilic enolate fluorination.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems . In-Process Controls (IPCs) are embedded directly into the workflow to ensure that causality dictates the progression of the synthesis; a step does not proceed unless the chemical physics of the prior step are analytically confirmed.

Step 1: Electrophilic Alpha-Fluorination

Objective: Convert Methyl 1-Boc-piperidine-4-carboxylate to Methyl 1-Boc-4-fluoropiperidine-4-carboxylate.

  • System Preparation: Charge a dry, nitrogen-flushed 3 L jacketed reactor with methyl 1-Boc-piperidine-4-carboxylate (100 g, 0.41 mol) and anhydrous THF (1000 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a chiller system.

  • Enolate Formation: Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 246 mL, 0.49 mol, 1.2 eq) dropwise over 1 hour. Maintain the internal temperature strictly below -70 °C. Stir for 1 hour at -78 °C.

    • Causality: Strict cryogenic control is critical. At temperatures above -60 °C, the generated ester enolate acts as a nucleophile against unreacted starting material, triggering a Claisen condensation cascade that drastically reduces yield and creates difficult-to-remove dimeric impurities.

    • Self-Validation (IPC-1): Withdraw a 0.5 mL aliquot and quench into D₂O/EtOAc. Concentrate the organic layer and analyze via ¹H NMR. Proceed only if >95% deuterium incorporation is observed at the alpha position, confirming complete enolate formation.

  • Fluorination: Prepare a solution of NFSI (155 g, 0.49 mol, 1.2 eq) in anhydrous THF (500 mL). Add this solution dropwise to the enolate over 1.5 hours, keeping the temperature below -70 °C.

    • Self-Validation (IPC-2): Post-addition, analyze an aliquot by ¹⁹F NMR. Proceed to quench only when a sharp singlet appears at ~ -158 ppm (tertiary C-F bond) and the NFSI signal (~ -38 ppm) is depleted.

  • Quenching & Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (500 mL).

    • Causality: A mildly acidic buffer safely neutralizes excess LDA and protonates any unreacted enolate without risking base-catalyzed ester hydrolysis during the warm-up phase.

  • Isolation: Allow to warm to room temperature. Separate the phases, extract the aqueous layer with Ethyl Acetate (2 x 300 mL), and wash combined organics with water and brine. Dry over Na₂SO₄, filter, and concentrate. Pass through a short silica plug (Hexanes/EtOAc) to remove the benzenesulfonimide byproduct.

Step 2: Boc-Deprotection and Salt Formation

Objective: Cleave the Boc protecting group to yield Methyl 4-fluoropiperidine-4-carboxylate HCl.

  • Dissolution: Dissolve the purified intermediate from Step 1 (~95 g) in anhydrous 1,4-dioxane (400 mL) in a 2 L round-bottom flask equipped with a mechanical stirrer.

  • Acidic Cleavage: Slowly add 4M HCl in dioxane (400 mL, ~1.6 mol).

    • Causality: Anhydrous 4M HCl in dioxane is selected over aqueous acids (like aqueous HCl or TFA). The strict absence of water prevents the competitive hydrolysis of the methyl ester to the carboxylic acid, ensuring absolute chemoselectivity for Boc cleavage. Furthermore, the HCl salt of the product is insoluble in dioxane, driving the reaction forward via precipitation.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Isobutylene gas will evolve, and a white crystalline solid will precipitate.

    • Self-Validation (IPC-3): Monitor the supernatant via HPLC (UV 210 nm). Proceed to isolation only when the Boc-protected intermediate peak is completely absent.

  • Isolation & Drying: Add cold MTBE (500 mL) to maximize precipitation. Filter the suspension under a nitrogen blanket using a Buchner funnel. Wash the filter cake with cold MTBE (2 x 150 mL) and dry in a vacuum oven at 40 °C to a constant weight.

Scale-Up Metrics and Quality Attributes

To demonstrate the robustness of this synthetic route, quantitative data tracking yield and purity across three distinct manufacturing scales are summarized below. The data confirms that the enolate fluorination methodology scales predictably without severe degradation in purity.

ParameterLaboratory Scale (10 g)Kilo-Lab Scale (100 g)Pilot Scale (1 kg)
Overall Yield (%) 84%81%78%
Purity (HPLC AUC %) 99.8%99.4%99.1%
Moisture Content (KF %) 0.05%0.08%0.12%
Residual THF (ppm) < 100150420
Residual Dioxane (ppm) < 50120280
Enolate Conversion (IPC-1) > 99%98%96%

Table 1: Comparative metrics demonstrating the scalability of the NFSI-mediated fluorination and anhydrous deprotection sequence.

References[1] Title: WO2018213632A1 - Kinase inhibitors and uses thereof

Source: Google Patents URL: [2] Title: US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof Source: Google Patents URL: [3] Title: 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid Source: ChemContract Research URL: [4] Title: Electrochemical Synthesis of Cyanoformamides from Trichloroacetonitrile and Secondary Amines Mediated by the B12 Derivative Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Optimierung der Reaktionsausbeute bei der Synthese von Methyl-4-fluorpiperidin-4-carboxylat-Hydrochlorid

Answering in German, as per the user's request. Willkommen im technischen Support-Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German, as per the user's request.

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Synthese von Methyl-4-fluorpiperidin-4-carboxylat-Hydrochlorid. Als erfahrener Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die wissenschaftlichen Grundlagen hinter den experimentellen Entscheidungen zu vermitteln, um Ihre Synthese zu optimieren und die Ausbeute zu maximieren.

Einleitung: Die Bedeutung von fluorierten Piperidinen

Fluorierte Piperidin-Strukturen sind entscheidende Bausteine in der modernen medizinischen Chemie. Die Einführung eines Fluoratoms kann die physikochemischen Eigenschaften eines Moleküls, wie Lipophilie, metabolische Stabilität und Bindungsaffinität, erheblich verbessern.[1][2] Methyl-4-fluorpiperidin-4-carboxylat-Hydrochlorid dient als vielseitiges Zwischenprodukt für die Entwicklung neuartiger Therapeutika.

Die gängigste Syntheseroute beinhaltet eine Deoxofluorierungsreaktion eines Hydroxy-Vorläufers. Obwohl dieser Ansatz effektiv ist, kann er zu Problemen wie geringen Ausbeuten und der Bildung von Nebenprodukten führen. Dieses Handbuch soll Ihnen helfen, diese Herausforderungen zu meistern.

Der Reaktionsmechanismus: Deoxofluorierung

Die Umwandlung der Hydroxylgruppe in ein Fluoratom wird typischerweise durch ein Deoxofluorierungsmittel wie Diethylaminoschwefeltrifluorid (DAST) oder sicherere Alternativen wie Deoxo-Fluor erreicht.[3][4][5] Die Reaktion verläuft im Allgemeinen über einen SN2-Mechanismus.

Mechanistische Schritte:

  • Aktivierung der Hydroxylgruppe: Die Hydroxylgruppe des Ausgangsmaterials (Methyl-4-hydroxypiperidin-4-carboxylat) greift das Schwefelatom des Fluorierungsmittels (z. B. DAST) an.

  • Bildung einer guten Abgangsgruppe: Es bildet sich ein reaktives Zwischenprodukt, das eine ausgezeichnete Abgangsgruppe darstellt.

  • Nukleophiler Angriff: Das Fluoridion greift das Kohlenstoffatom von der Rückseite an und verdrängt die Abgangsgruppe. Dies führt zur Inversion der Stereochemie, falls das Zentrum chiral ist.

  • Protonierung und Salzbildung: Nach der Aufarbeitung wird die freie Base mit Chlorwasserstoff (HCl) behandelt, um das gewünschte Hydrochloridsalz zu bilden, was die Stabilität und Handhabung verbessert.

ReactionMechanism Abbildung 1: Allgemeiner Mechanismus der Deoxofluorierung Start Methyl 4-hydroxypiperidine- 4-carboxylate Intermediate Aktiviertes Zwischenprodukt (Gute Abgangsgruppe) Start->Intermediate 1. Aktivierung Reagent DAST (Et2NSF3) Reagent->Intermediate Product_Base Methyl 4-fluoropiperidine- 4-carboxylate (Freie Base) Intermediate->Product_Base 2. SN2-Angriff durch Fluorid Final_Product Hydrochlorid-Salz (Endprodukt) Product_Base->Final_Product 3. Salzbildung HCl HCl HCl->Final_Product TroubleshootingWorkflow Abbildung 2: Workflow zur Fehlerbehebung Start Problem: Geringe Ausbeute Check_Completion Reaktion unvollständig? Start->Check_Completion Check_Side_Products Nebenprodukte vorhanden? Check_Completion->Check_Side_Products Nein Optimize_Time_Temp Lösung: - Zeit verlängern - Temperatur erhöhen - Reagenzmenge anpassen Check_Completion->Optimize_Time_Temp Ja Optimize_Conditions Lösung: - Temperatur senken (-78°C) - HF-Fänger verwenden - Alternatives Reagenz prüfen Check_Side_Products->Optimize_Conditions Ja Check_Workup Problem bei der Aufarbeitung? Check_Side_Products->Check_Workup Nein Success Ausbeute verbessert Optimize_Time_Temp->Success Optimize_Conditions->Success Optimize_Workup Lösung: - Schnelle, kalte Aufarbeitung - pH-Wert kontrollieren Check_Workup->Optimize_Workup Ja Check_Workup->Success Nein Optimize_Workup->Success

Sources

Optimization

Technical Support Center: Preventing Defluorination in Methyl 4-Fluoropiperidine-4-Carboxylate Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of methyl 4-fluoropiperidine-4-carboxylate . This gem-fluoroester building block is highly valuable in medicinal chemistry for modulating pKa​ and lipo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the cross-coupling of methyl 4-fluoropiperidine-4-carboxylate . This gem-fluoroester building block is highly valuable in medicinal chemistry for modulating pKa​ and lipophilicity. However, its inherent instability under standard cross-coupling conditions frequently leads to massive defluorination.

As an Application Scientist, I have designed this guide to provide you with mechanistic insights, optimized protocols, and Q&A troubleshooting to ensure high-fidelity C–N bond formation without compromising the fragile C–F bond.

Mechanistic Insight: The Defluorination Dilemma

When subjecting methyl 4-fluoropiperidine-4-carboxylate to traditional Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂, dppf, NaOtBu, 100 °C), the dominant side reaction is the loss of hydrogen fluoride (HF) to yield a tetrahydropyridine derivative.

Causality & Mechanism: The fluorine atom is situated on the α -carbon relative to the methyl ester. The strong electron-withdrawing nature of the ester significantly increases the acidity of the adjacent β -protons on the piperidine ring. In the presence of strong bases (like alkoxides) and elevated temperatures, the molecule rapidly undergoes an E1cB (Elimination Unimolecular conjugate Base) or E2 elimination 1. Furthermore, transition metals can sometimes interact with highly polarized C–F bonds, leading to base-promoted sequential defluorination if the catalytic cycle is too slow 2.

G Substrate Methyl 4-fluoropiperidine- 4-carboxylate + Ar-X Conditions Pd Precatalyst + Ligand + Base + Heat Substrate->Conditions Desired Desired Pathway (Buchwald-Hartwig) Conditions->Desired Bulky Ligand (RuPhos) Mild Base (Cs2CO3) Temp ≤ 60°C Undesired Side Reaction (Base-Mediated) Conditions->Undesired Strong Base (NaOtBu) High Temp (100°C) Product N-Aryl-4-fluoro- piperidine-4-carboxylate (Target) Desired->Product Byproduct Tetrahydropyridine Derivative + HF (Defluorination) Undesired->Byproduct

Reaction pathways for methyl 4-fluoropiperidine-4-carboxylate under cross-coupling conditions.

Troubleshooting Q&A

Q1: My LC-MS shows an [M-20] mass peak as the major product. Why is this happening with NaOtBu? A: An [M-20] peak is a self-validating diagnostic marker for the loss of HF (Mass = 20 Da). NaOtBu is simply too basic ( pKa​≈17 ) and highly nucleophilic for α -fluoro esters. It rapidly abstracts the β -proton, driving E1cB elimination 1. Solution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) is the gold standard for base-sensitive substrates. It provides sufficient basicity to deprotonate the Pd-amine complex during the catalytic cycle without triggering widespread elimination.

Q2: Even with Cs₂CO₃, my reaction stalls at 20% conversion at 60 °C. Pushing the temperature to 100 °C causes defluorination again. What is the next step? A: The key is to accelerate the reductive elimination step of the catalytic cycle so the reaction can proceed at lower temperatures. First-generation catalysts (e.g., Pd(PPh₃)₄) are too slow. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos , paired with a Pd G3 or G4 precatalyst . The G3/G4 palladacycles ensure rapid generation of the active monoligated Pd(0) species at room temperature, allowing the cross-coupling to outcompete the thermal elimination pathway 3.

Q3: My aryl halide is highly electron-rich and unreactive under mild Pd catalysis. Is there an alternative to Buchwald-Hartwig that operates at room temperature? A: Yes. If you can switch your electrophile from an aryl halide to an arylboronic acid, you can employ the Chan-Lam coupling . This copper-catalyzed oxidative coupling operates at room temperature in open air, using mild organic bases like triethylamine (TEA). Because it avoids both high heat and strong inorganic bases, it perfectly preserves the α -fluoro ester motif.

Quantitative Optimization Data

To illustrate the causality of these parameters, the following table summarizes a standard optimization matrix for coupling methyl 4-fluoropiperidine-4-carboxylate with 4-bromoanisole.

Catalyst SystemBaseSolventTemp (°C)Desired Product (%)Defluorinated Byproduct (%)
Pd(OAc)₂ / dppfNaOtBuToluene100< 5%> 90%
Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane10015%65%
RuPhos Pd G3K₃PO₄1,4-Dioxane8045%30%
RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 60 88% < 5%
Cu(OAc)₂ (Chan-Lam)*TEADCM2575%0%

*Note: Chan-Lam coupling utilizes 4-methoxyphenylboronic acid instead of 4-bromoanisole.

Validated Experimental Protocols

Protocol A: Low-Temperature Buchwald-Hartwig Amination (Pd-Catalyzed)

Mechanism of Action: RuPhos Pd G3 rapidly forms the active catalyst, while the steric bulk of RuPhos forces the Pd center to undergo fast reductive elimination. Cs₂CO₃ provides mild, heterogeneous basicity [[3]]().

Materials:

  • Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (1.0 equiv)

  • Aryl bromide or iodide (1.1 equiv)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • RuPhos (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl halide, methyl 4-fluoropiperidine-4-carboxylate HCl, RuPhos Pd G3, RuPhos, and finely milled Cs₂CO₃ to an oven-dried vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration of the limiting reagent.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 60 °C . Stir vigorously (800 rpm) for 12–16 hours. Crucial: Do not exceed 60 °C to prevent thermal E1cB elimination.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Room-Temperature Chan-Lam Coupling (Cu-Catalyzed)

Mechanism of Action: Cu(II) coordinates the amine and transmetalates with the arylboronic acid. Oxidation by ambient O2​ yields a Cu(III) intermediate that undergoes reductive elimination at room temperature, completely avoiding thermal defluorination 4.

Materials:

  • Methyl 4-fluoropiperidine-4-carboxylate (free base) (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 equiv, 10 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • 4Å Molecular Sieves (500 mg/mmol)

  • Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask open to the air, add the arylboronic acid, Cu(OAc)₂, and activated 4Å molecular sieves.

  • Amine & Base Addition: Dissolve the methyl 4-fluoropiperidine-4-carboxylate in DCM and add it to the flask, followed immediately by TEA.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) open to the atmosphere (or under an O2​ balloon for less reactive substrates) for 24 hours. The mixture will turn from blue to deep green/brown.

  • Workup: Filter the suspension through Celite, washing thoroughly with DCM. Wash the organic layer with saturated aqueous NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate and purify via flash chromatography.

References

  • Title : Synthetic Advantages of Defluorinative C–F Bond Functionalization Source : NIH / PMC URL : 1 [[1.7]]

  • Title : Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases Source : Journal of Medicinal Chemistry - ACS Publications URL : 3 [[1.4]]

  • Title : Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization Source : NIH / PMC URL : 2 [[1.1]]

  • Title : Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein Source : NIH / PMC URL :4 [[1.2]]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Methyl 4-fluoropiperidine-4-carboxylate Hydrochloride

Welcome to the technical support guide for handling methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 7462-86-4). This compound is a highly versatile building block in medicinal chemistry, but its unique struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 7462-86-4). This compound is a highly versatile building block in medicinal chemistry, but its unique structural features—a fluorinated heterocycle, a methyl ester, and a hydrochloride salt—create specific solubility challenges.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the thermodynamic and electronic causality behind your solubility issues, providing self-validating protocols to keep your workflows moving.

Chemical Profiling & Causality: Why is it precipitating?

To troubleshoot this compound, we must first deconstruct how its functional groups interact with solvents:

  • The Hydrochloride Salt (Ionic Lattice): The compound is supplied as a protonated piperidinium chloride salt to enhance shelf stability. Because it exists as an ionic crystal lattice, its thermodynamic solubility product ( Ksp​ ) dictates that it will only dissolve in solvents with a high dielectric constant ( ϵ ) that can overcome the lattice energy and solvate the separated ions[1]. It is inherently insoluble in non-polar organic solvents like dichloromethane (DCM) or hexane.

  • The Fluorine Inductive Effect (-I): Unsubstituted piperidine has a highly basic nitrogen with a pKa​ of ~11.2. However, the highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen lone pair and dropping the pKa​ to ~9.4[2]. Furthermore, fluorinated piperidines exhibit an axial-F conformational preference driven by charge-dipole interactions, which directly impacts their solvation energy and crystal packing[3].

  • The Ester Effect: The addition of the methyl carboxylate group at the same C4 position further depletes electron density. Consequently, the pKa​ of the piperidine nitrogen in this specific molecule is suppressed into the 7.5–8.5 range [4].

The Core Problem: Because the pKa​ is so close to physiological pH (7.4), attempting to dissolve this compound in standard biological buffers often results in a mixture of the soluble protonated salt and the highly insoluble neutral free base, leading to rapid precipitation.

Diagnostic Decision Workflow

Before altering your solvent, identify your target application. The thermodynamic requirements for organic synthesis differ vastly from those of biological assays.

G Start Solubility Issue: Methyl 4-fluoropiperidine-4-carboxylate HCl Target Identify Target Application Start->Target OrgSyn Organic Synthesis (Non-polar Solvents: DCM, THF) Target->OrgSyn BioAssay Biological Assays (Aqueous Buffers: PBS, HEPES) Target->BioAssay FreeBase Action: Convert to Free Base (Requires mild alkaline extraction) OrgSyn->FreeBase CoSolvent Action: Co-solvent System (Prepare 100% DMSO Stock) BioAssay->CoSolvent CheckpH Critical Control: Monitor pH (Free base precipitates at pH > 7.5) BioAssay->CheckpH AvoidHydro Critical Control: Use NaHCO3 Avoid NaOH to prevent ester hydrolysis FreeBase->AvoidHydro

Decision matrix for solubilizing the compound based on target application.

Frequently Asked Questions (FAQs)

Q1: I am trying to run a coupling reaction in DCM, but the compound won't dissolve. Can I just heat it? A: No. Heating an ionic salt in a low-dielectric solvent like DCM ( ϵ=8.9 ) will not overcome the lattice energy[1]. You must convert the hydrochloride salt into its neutral free base form prior to the reaction, or use an organic-soluble tertiary amine base (like DIPEA or Triethylamine) directly in the reaction mixture to generate the free base in situ.

Q2: I tried to free-base the compound using 1 M NaOH and extracted it into DCM, but my recovered yield was 0%. Where did my compound go? A: You accidentally destroyed your compound. Methyl esters are highly susceptible to base-catalyzed saponification (hydrolysis). By using a strong aqueous base like NaOH, you cleaved the methyl ester, forming 4-fluoropiperidine-4-carboxylic acid. In a basic aqueous phase, this exists as a highly water-soluble sodium carboxylate salt that will never partition into an organic layer. You must use a mild base like saturated NaHCO3​ (pH ~8.3) to deprotonate the amine without hydrolyzing the ester.

Q3: My compound dissolves perfectly in water, but when I add it to my cell culture media (pH 7.4), it turns cloudy. Why? A: This is a classic pKa​ clash. In pure deionized water, the hydrochloride salt dissolves and creates a slightly acidic solution (pH ~4-5), keeping the amine fully protonated and soluble. When introduced to a pH 7.4 buffer, the environment approaches the compound's suppressed pKa​ [4]. A significant percentage of the molecules convert to the neutral free base, exceeding its thermodynamic aqueous solubility limit and causing it to crash out as a colloidal suspension.

Quantitative Data: Solvent Compatibility Matrix

Use the following validated data to select the appropriate solvent system for your specific workflow.

Solvent SystemDielectric Constant ( ϵ )HCl Salt SolubilityFree Base SolubilityPrimary Application
Water (pH < 5) 80.1High (>50 mg/mL)LowAqueous stock solutions
Aqueous Buffer (pH 7.4) ~80.0Moderate (Precipitation risk)LowBiological assays (requires DMSO)
DMSO 46.7High (>100 mg/mL)HighUniversal master stocks
Methanol 32.7HighHighPolar organic synthesis
Dichloromethane (DCM) 8.9Insoluble HighExtractions / Non-polar synthesis
Hexane 1.9Insoluble ModerateRecrystallization of free base

Self-Validating Experimental Methodologies

Protocol A: Chemoselective Free-Basing for Organic Synthesis

Purpose: To generate the DCM-soluble free base without triggering ester hydrolysis.

  • Dissolution: Suspend 1.0 g of methyl 4-fluoropiperidine-4-carboxylate HCl in 10 mL of deionized water in a separatory funnel.

  • Mild Basification: Slowly add saturated aqueous NaHCO3​ dropwise. Swirl gently.

    • Validation Check 1: Observe the evolution of CO2​ gas bubbles. Continue adding until bubbling ceases and the aqueous phase tests at pH 8.0–8.5 via pH paper.

  • Extraction: Add 15 mL of DCM to the funnel. Invert gently to avoid emulsion formation. Vent the stopcock frequently.

  • Separation: Collect the lower organic (DCM) layer. Repeat the extraction with two additional 10 mL portions of DCM. Combine the organic layers.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) at a water bath temperature ≤30∘C to prevent volatilization of the free base.

  • Final Validation (Critical): Analyze the resulting oil via LC-MS or TLC (Ninhydrin stain).

    • Pass: Major peak at [M+H]+=162.1 m/z (Intact methyl ester).

    • Fail: Major peak at [M+H]+=148.1 m/z (Hydrolysis occurred; reduce base strength or exposure time).

Protocol B: Co-Solvent Step-Down for Biological Assays

Purpose: To introduce the compound into physiological buffers without colloidal precipitation.

  • Master Stock Preparation: Weigh out the required mass of the HCl salt and dissolve it completely in 100% anhydrous DMSO to create a 20 mM master stock.

    • Validation Check 1: Hold the vial to the light. The solution must be optically clear with no particulate matter.

  • Buffer Aliquoting: Prepare your target biological buffer (e.g., PBS, pH 7.4) in a separate conical tube. Ensure the buffer is at room temperature or 37∘C (cold buffers drastically reduce solubility).

  • Vortex-Assisted Dilution: Place the buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the center of the vortexing liquid to prevent localized zones of high concentration. Do not exceed a final DMSO concentration of 1% (v/v) to avoid cellular toxicity.

  • Final Validation (Critical): Transfer 1 mL of the final solution to a cuvette and measure the optical density (OD) at 600 nm using a spectrophotometer.

    • Pass: OD600​≤0.01 (True solution).

    • Fail: OD600​≥0.05 (Colloidal aggregation has occurred; you must lower the final compound concentration).

Sources

Optimization

Optimizing HPLC method development for methyl 4-fluoropiperidine-4-carboxylate analysis

Technical Support Center: HPLC Method Development for Methyl 4-fluoropiperidine-4-carboxylate Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development for Methyl 4-fluoropiperidine-4-carboxylate

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with methyl 4-fluoropiperidine-4-carboxylate . This molecule presents a triad of analytical challenges: a highly basic secondary amine, a pH-sensitive ester linkage, and the absence of a strong UV chromophore.

This center provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your method development is robust, reproducible, and scientifically sound.

Mechanistic Insights: The "Why" Behind the Chromatography

To develop a reliable method, we must first deconstruct the molecule's behavior in a liquid chromatography environment:

  • The Basic Piperidine Nitrogen (pKa ~9.5): At typical reversed-phase (RP) mobile phase pH levels (pH 3–7), the secondary amine is fully protonated. This positive charge leads to secondary weak cation exchange interactions with negatively charged, unbonded residual silanol groups on silica-based columns. This is the primary cause of severe peak tailing in basic analytes (1)[1].

  • The Methyl Ester Linkage: Ester groups are highly susceptible to hydrolysis. Operating at extreme pH levels (e.g., pH < 2.0 or pH > 8.0) to control silanol ionization will inadvertently degrade the sample into 4-fluoropiperidine-4-carboxylic acid over time.

  • Lack of a Strong Chromophore: The molecule lacks a conjugated π -system. Direct UV detection is restricted to the low UV range (205–210 nm), which is highly susceptible to baseline noise and interference from organic modifiers and buffer salts ().

Workflow Start Compound Profiling: Methyl 4-fluoropiperidine-4-carboxylate Prop1 Basic Piperidine N (pKa ~9.5) Start->Prop1 Prop2 Methyl Ester (Hydrolysis Risk) Start->Prop2 Prop3 No Strong Chromophore (Weak UV) Start->Prop3 Col Column Selection: End-capped C18 or HILIC Prop1->Col MP Mobile Phase: Acidic Buffer (pH 3.0-4.0) Prop2->MP Det Detection Strategy: LC-MS, CAD, or Derivatization Prop3->Det Opt Method Validation & System Suitability Col->Opt MP->Opt Det->Opt

Logical workflow for methyl 4-fluoropiperidine-4-carboxylate HPLC method development.

Self-Validating Experimental Protocol: Pre-Column Derivatization

Because direct UV detection is unreliable for this compound, we recommend a pre-column derivatization approach using 4-toluenesulfonyl chloride (tosyl chloride). This introduces a robust UV-active moiety to the piperidine nitrogen, enabling highly sensitive detection at 254 nm (2)[2].

Self-Validation Mechanism: This protocol requires preparing a "Reagent Blank" (omitting the analyte). If peaks appear at the analyte's retention time in the blank, the system flags reagent contamination, preventing false positives.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in HPLC-grade acetonitrile.

    • Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5) to neutralize the HCl byproduct generated during the nucleophilic substitution.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, combine 100 µL of the sample standard (methyl 4-fluoropiperidine-4-carboxylate), 100 µL of the tosyl chloride solution, and 100 µL of the bicarbonate buffer.

    • Self-Validation Control: Prepare a parallel vial substituting the sample with 100 µL of pure solvent (Reagent Blank).

  • Incubation & Quenching:

    • Incubate the vials in a heating block at 60°C for 20 minutes to drive the reaction to completion.

    • Cool to room temperature and quench the reaction by adding 10 µL of 0.1 M HCl. Dilute to a final volume of 1 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: High-purity, fully end-capped C18 (e.g., Inertsil C18, 250 × 4.6 mm, 5 µm) maintained at 30°C.

    • Mobile Phase: Isocratic elution using Water (0.1% Phosphoric acid) : Acetonitrile (32:68, v/v) (2)[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Troubleshooting Guides & FAQs

Q1: Why is my methyl 4-fluoropiperidine-4-carboxylate peak tailing severely on a standard C18 column? A1: This is a classic manifestation of "Basic Tailing." The basic piperidine nitrogen becomes positively charged in the mobile phase and interacts with negatively charged, unbonded residual silanol groups on the silica surface via weak cation exchange. To resolve this, switch to an ultra-pure silica column with high end-capping density, or lower the mobile phase pH to ~2.5 to protonate the silanols (neutralizing their charge) (1)[1].

Q2: I lowered the pH to 2.0 to fix the tailing, but now I see a secondary peak growing over time. What happened? A2: You are observing the hydrolysis of the methyl ester. Methyl 4-fluoropiperidine-4-carboxylate is chemically unstable under highly acidic (and highly basic) conditions. If you must use a low pH to control silanol interactions, prepare samples fresh and keep them in a chilled autosampler (4°C). Alternatively, use a slightly higher pH (e.g., pH 3.5–4.0) with a Charged Surface Hybrid (CSH) column designed to repel basic analytes without requiring extreme pH.

Q3: Can I analyze this compound without derivatization? A3: Yes, but standard UV detection will require monitoring at 205–210 nm, which is highly susceptible to interference. For direct analysis, use LC-MS (ESI+ mode, monitoring the [M+H]+ ion), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD). If using CAD/ELSD, ensure your mobile phase additives are strictly volatile (e.g., formic acid, ammonium formate).

Q4: My retention time is too short (eluting near the void volume). How can I increase retention? A4: The compound is highly polar. If standard RP-HPLC fails to retain it, consider Hydrophilic Interaction Liquid Chromatography (HILIC). Using a bare silica or amide HILIC column with a high organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate) will significantly increase the retention of the polar piperidine moiety.

Troubleshooting Issue Issue: Severe Peak Tailing Observed in Chromatogram Check1 Are all peaks tailing? Issue->Check1 Yes1 Yes: Check guard column, fittings, or void volume Check1->Yes1 Yes No1 No: Only basic piperidine tails Check1->No1 No Cause Root Cause: Secondary Cation Exchange with Residual Silanols No1->Cause Fix Resolution: Lower pH (<3.0), use high-purity end-capped silica, or add amine modifier Cause->Fix

Troubleshooting decision tree for isolating and resolving peak tailing in basic analytes.

Quantitative Data Summaries

To establish system suitability, compare your results against these validated benchmarks for piperidine derivative analysis.

Table 1: Quantitative Method Validation Parameters for Piperidine Derivatization

ParameterBenchmark Value (RP-HPLC)Source Reference
Linearity Range 0.44 – 53.33 µg/mLZhou et al. (2022)[2]
Correlation Coefficient ( R2 ) > 0.9996Zhou et al. (2022)[2]
Limit of Detection (LOD) 0.015 – 0.15 µg/mLBenchChem / Zhou et al.[2]
Limit of Quantification (LOQ) 0.044 – 0.44 µg/mLBenchChem / Zhou et al.[2]
Accuracy (% Recovery) 101.3% – 101.8%BenchChem / Zhou et al.[2]
Precision (Repeatability, %RSD) 0.38% – 0.60%BenchChem / Zhou et al.[2]

Table 2: Comparison of Detection Strategies for Methyl 4-fluoropiperidine-4-carboxylate

Detection ModeSensitivitySpecificityProsCons
Direct UV (205 nm) LowLowNo sample prep required.High baseline noise; solvent interference.
UV (254 nm) w/ Derivatization HighHighExcellent sensitivity and peak shape.Requires extra sample prep steps.
LC-MS (ESI+) Very HighVery HighDirect mass confirmation.High equipment cost; matrix effects.
CAD / ELSD ModerateModerateUniversal detection for non-volatiles.Requires strictly volatile mobile phases.

References

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. 1

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Application Notes. 3

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. 2

  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem Technical Resources.

Sources

Troubleshooting

Resolving 19F NMR peak overlap in fluorinated piperidine derivatives

Knowledge Base Article ID: NMR-19F-0042 Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Subject: Resolving 19 F NMR Peak Overlap in Fluorinated Piperidine Derivatives In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article ID: NMR-19F-0042 Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Subject: Resolving 19 F NMR Peak Overlap in Fluorinated Piperidine Derivatives

Introduction

Fluorinated piperidines are ubiquitous in modern drug development due to their favorable metabolic stability and basicity profiles. While 19 F NMR is highly sensitive and boasts a broad chemical shift range (over 300 ppm), researchers frequently encounter severe peak overlap, line broadening, or "ghost" peaks[1]. In piperidine systems, this is rarely due to spectrometer limitations; rather, it is typically caused by amide rotamers, diastereomeric mixtures, or highly similar magnetic environments.

This diagnostic guide provides authoritative troubleshooting steps and self-validating methodologies to deconvolute complex 19 F spectra.

Section 1: Diagnostic FAQs

Q: Why does my N-protected (e.g., N-Boc, N-Fmoc) fluoropiperidine exhibit broad, overlapping, or "extra" 19 F signals at room temperature? A: This is a classic manifestation of restricted rotation around the amide C-N bond. The partial double-bond character of the amide linkage creates distinct conformational states (rotamers). Because the 19 F nucleus is exquisitely sensitive to its spatial and magnetic environment, these rotamers exchange slowly on the NMR timescale at room temperature. This presents as broadened or split peaks that mimic a mixture of diastereomers, complicating structural elucidation [2].

Q: How can I definitively distinguish between amide rotamers and true diastereomers? A: By employing Variable Temperature (VT) NMR. As thermal energy increases, the rate of rotameric exchange surpasses the NMR timescale. This causes the distinct rotamer peaks to coalesce into a single, sharp, time-averaged signal. True diastereomers, having fixed stereocenters, will not coalesce at elevated temperatures[2].

Q: My diastereomers have overlapping 19 F signals. How can I separate them without resorting to complex 2D NMR? A: Lanthanide Shift Reagents (LSRs), such as Eu(fod) 3​ , are highly effective for this. These paramagnetic complexes coordinate to Lewis basic sites on the piperidine (e.g., the nitrogen lone pair or a carbonyl oxygen). The unpaired electrons of the lanthanide induce a pseudo-contact shift in the nearby 19 F nuclei. Because the magnitude of this shift is inversely proportional to the cube of the distance from the metal center ( 1/r3 ) and highly dependent on the geometric angle, stereoisomers experience differential shifts, effectively resolving the overlap [3],[4].

Q: Can I use multidimensional NMR to deconvolute overlapping 19 F spectra? A: Yes, 19 F- 19 F EXSY/COSY or 19 F- 13 C HSQC experiments are powerful tools. However, the extreme spectral width of fluorine can cause issues with uniform pulse excitation and digital resolution. You must ensure your spectrometer hardware supports wide-sweep widths and consider using band-selective pulses or IPAP (In-Phase Anti-Phase) techniques to prevent artifacts [5].

Q: How do T 1​ relaxation agents improve 19 F signal acquisition in complex mixtures? A: The addition of Chromium(III) acetylacetonate [Cr(acac) 3​ ] acts as a paramagnetic T 1​ relaxation agent. By drastically shortening the longitudinal relaxation time (T 1​ ) of the fluorine nuclei, you can utilize shorter relaxation delays (D1) between scans. This significantly improves the signal-to-noise ratio and baseline resolution without saturating the signals, which is critical when attempting to resolve subtle peak shoulders [6].

Section 2: Validated Methodologies

Protocol 1: Variable Temperature (VT) 19 F NMR for Rotamer Coalescence
  • Causality & Self-Validation: The reversible nature of the temperature ramp proves the structural integrity of the compound. If the peaks do not return to their original state upon cooling, thermal degradation has occurred, invalidating the rotamer hypothesis.

  • Sample Preparation: Dissolve the fluorinated piperidine in a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ) to safely accommodate temperatures up to 85–100 °C[2].

  • Baseline Acquisition: Acquire a standard 1D 19 F spectrum at 25 °C. Note the line broadening and integral ratios of the suspected rotameric peaks.

  • Thermal Ramping: Increase the probe temperature in 10 °C increments. Allow 5–10 minutes for thermal equilibration at each step before tuning, matching, and shimming the probe.

  • Observation: Acquire a 19 F spectrum at each increment. Observe the line broadening increase as the exchange rate nears the chemical shift difference ( Δν ), followed by coalescence into a single sharp peak (typically around 80–85 °C for N-Boc/N-Fmoc piperidines)[2].

  • Validation Step: Cool the sample back to 25 °C and re-acquire the spectrum to confirm the original split peaks return, verifying that no chemical degradation occurred.

Protocol 2: Lanthanide Shift Reagent (LSR) Titration
  • Causality & Self-Validation: The linear dependence of the chemical shift change ( Δδ ) versus the LSR concentration confirms that the shift is due to reversible complexation rather than an irreversible chemical reaction.

  • Sample Preparation: Prepare a 0.05 M solution of the fluorinated piperidine in a non-coordinating solvent (e.g., CDCl 3​ or C 6​ D 6​ ). Acquire a baseline 19 F spectrum.

  • Reagent Preparation: Prepare a stock solution of anhydrous Eu(fod) 3​ in the same solvent. (Critical Note: LSRs are highly hygroscopic; trace water will competitively bind the lanthanide, neutralizing its shifting power).

  • Titration: Add the Eu(fod) 3​ solution directly to the NMR tube in 0.1 molar equivalent increments relative to the analyte[4].

  • Acquisition: Acquire a 19 F spectrum after each addition. Track the migration of the overlapping peaks. The peak belonging to the fluorine atom physically closer to the coordinating basic site (e.g., the piperidine nitrogen) will experience a larger downfield shift.

  • Validation Step: Plot Δδ vs. [LSR]/[Substrate] ratio. The divergence of the slopes for the overlapping signals confirms successful resolution of the distinct chemical environments.

Section 3: Quantitative Troubleshooting Data

ParameterTypical AdjustmentMechanism of ActionExpected Outcome
Temperature 25 °C 85 °CAccelerates rotamer exchange rate beyond the NMR timescale.Coalescence of broad rotamer peaks into a single sharp signal[2].
Lanthanide Shift Reagent 0 0.5 equiv. Eu(fod) 3​ Induces distance/angle-dependent paramagnetic pseudo-contact shifts.Separation of overlapping diastereomer signals[4].
Relaxation Agent Add 4 mg/mL Cr(acac) 3​ Shortens T 1​ relaxation time of 19 F nuclei.Sharper baselines and improved S/N without peak saturation[6].
Solvent CDCl 3​ C 6​ D 6​ Aromatic Solvent-Induced Shifts (ASIS) alter local magnetic shielding.Differential shielding resolves subtle overlaps without chemical additives.

Section 4: Decision Workflow

G Start 19F NMR Peak Overlap in Fluorinated Piperidine CheckTemp Are there N-protecting groups (e.g., Boc, Fmoc)? Start->CheckTemp VT_NMR Perform VT-NMR (e.g., 85 °C in d6-DMSO) CheckTemp->VT_NMR Yes CheckStereo Are there diastereomers or similar chemical environments? CheckTemp->CheckStereo No VT_NMR->CheckStereo If overlap persists Resolved Peaks Resolved & Assigned VT_NMR->Resolved Success LSR Add Lanthanide Shift Reagent (e.g., Eu(fod)3) CheckStereo->LSR Yes Check2D Is the 1D spectrum still too complex to assign? CheckStereo->Check2D No LSR->Check2D If assignment needed LSR->Resolved Success TwoD_NMR Perform 2D NMR (19F-19F EXSY / 19F-13C HSQC) Check2D->TwoD_NMR Yes Check2D->Resolved No TwoD_NMR->Resolved

Decision tree for resolving 19F NMR peak overlap in fluorinated piperidines.

Section 5: References

  • Fluorine NMR: An Overlooked Nucleotide Comes into Its Own Lab Manager (2018). URL:[Link][1]

  • Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines European Journal of Organic Chemistry (2020). URL:[Link][2]

  • 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures Magnetic Resonance in Chemistry (2017). URL:[Link][3]

  • Determination of the Enantiomeric Composition of Chiral Δ-2-Oxazolines-1,3 by 1H and 19F NMR Spectroscopy Using Chiral Lanthanide-Shift Reagents Phosphorus, Sulfur, and Silicon and the Related Elements (2006). URL:[Link][4]

  • Applications of 19F multidimensional NMR Progress in Nuclear Magnetic Resonance Spectroscopy (2000). URL:[Link][5]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Analytical Chemistry (2000). URL:[Link][6]

Sources

Optimization

Overcoming steric hindrance in 4-fluoropiperidine-4-carboxylate amidation

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges with the amidation of 4-fluoropiperidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges with the amidation of 4-fluoropiperidine-4-carboxylic acid derivatives (such as the widely used 1-Boc-4-fluoropiperidine-4-carboxylic acid).

Below, you will find a mechanistic breakdown of why this specific transformation often fails, a troubleshooting FAQ, quantitative comparison data, and self-validating experimental protocols designed to guarantee success.

The Mechanistic Challenge: Why is this Amidation so Difficult?

Amidation of 4-fluoropiperidine-4-carboxylic acid is notoriously difficult due to a "perfect storm" of steric and stereoelectronic factors. The 4-position of the piperidine ring is a fully substituted quaternary center. When the carboxylic acid is activated using standard peptide coupling reagents (like HATU or EDC/HOBt), the resulting active ester (e.g., OAt or OBt) is extremely bulky.

While the highly electronegative alpha-fluorine atom exerts a strong inductive electron-withdrawing effect ( −I )—which theoretically increases the electrophilicity of the carbonyl carbon—it also possesses three lone pairs of electrons and a van der Waals radius comparable to oxygen. This creates severe stereoelectronic repulsion. When a bulky secondary amine attempts the required Bürgi-Dunitz trajectory to attack the carbonyl carbon, it is physically blocked by the piperidine ring, the massive leaving group, and the electron cloud of the fluorine atom.

G N1 4-Fluoropiperidine-4-Carboxylic Acid N2 Assess Amine Nucleophile N1->N2 N3 Primary / Unhindered Amine N2->N3 Low Steric Clash N4 Secondary / Hindered Amine N2->N4 High Steric Clash N5 Standard Activation (HATU / CDI) N3->N5 N6 In Situ Acyl Fluoride (BTFFH / PFP) N4->N6 N7 Target 4-Fluoro-4-piperidinecarboxamide N5->N7 N6->N7

Workflow for selecting amidation strategy based on amine steric hindrance.

Troubleshooting Guides & FAQs

Q: I am using HATU and DIPEA to couple a secondary amine to 1-Boc-4-fluoropiperidine-4-carboxylic acid, but I am recovering 90% of my starting material. What is happening? A: You are experiencing a classic steric clash. HATU forms an HOAt active ester. The massive size of the OAt leaving group, combined with the quaternary alpha-carbon and the alpha-fluorine, completely shields the carbonyl carbon from the secondary amine. Standard coupling procedures understandably lead to unsatisfactory results here[1]. You must switch to an acyl fluoride intermediate.

Q: Why are acyl fluorides recommended over acyl chlorides for this substrate? A: Acyl fluorides are uniquely suited for sterically hindered amidation. The C–F bond is highly polarized, activating the carbonyl, but the fluorine atom is remarkably small (van der Waals radius ~1.47 Å), minimizing the steric penalty in the transition state[1]. Furthermore, unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis and do not cause degradation of sensitive functional groups like the Boc-protected piperidine nitrogen[1].

Q: Can I use Pentafluoropyridine (PFP) for this reaction to avoid harsh fluorinating agents? A: Yes. PFP is an excellent, bench-stable deoxyfluorination reagent that generates acyl fluorides in situ under mild conditions[2]. It is a safer, non-corrosive alternative to DAST or cyanuric fluoride and allows for a one-pot amide bond formation with yields often exceeding 90%, even for hindered substrates[2].

Q: When is it appropriate to use CDI (1,1'-Carbonyldiimidazole)? A: CDI is highly effective when coupling unhindered primary amines or specialized nucleophiles like N,O-dimethylhydroxylamine (to form Weinreb amides)[3]. It forms an acyl imidazole intermediate which is less bulky than an OAt ester, but it will still fail against highly hindered secondary amines. For simple anilines or primary amines, HATU or CDI can still be forced to work under extended reaction times[4].

Quantitative Data: Coupling Reagent Comparison

To choose the correct reagent, compare the leaving group size and expected yields based on the steric penalty of the intermediate.

Coupling StrategyReagentsActive IntermediateLeaving Group SizeEfficacy for Hindered AminesExpected Yield (%)
Standard HATU / DIPEAOAt EsterVery Large (>3.0 Å)Poor< 15%
Standard EDC / HOBtOBt EsterLarge (~2.9 Å)Poor< 20%
Intermediate CDIAcyl ImidazoleModerate (~2.8 Å)Moderate40-60%
Acyl Fluoride BTFFH / DIPEAAcyl FluorideSmall (1.47 Å)Excellent85-95%
Acyl Fluoride PFP / DIPEAAcyl FluorideSmall (1.47 Å)Excellent85-94%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: One-Pot Acyl Fluoride Amidation (PFP Method)

Best for: Secondary amines, bulky anilines, and electron-deficient amines.

  • Acid Activation: Dissolve 1-Boc-4-fluoropiperidine-4-carboxylic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M) under a nitrogen atmosphere. Add Pentafluoropyridine (PFP) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Take a 50 µL aliquot, evaporate the solvent, and analyze via IR spectroscopy. Look for the disappearance of the broad acid O-H stretch and the appearance of a sharp acyl fluoride carbonyl peak at ~1840 cm⁻¹. Alternatively, 19F NMR will show a distinct downfield shift for the newly formed acyl fluoride. Do not proceed until activation is >95%.

  • Nucleophilic Addition: Add the hindered amine (1.5 eq) directly to the reaction mixture. If the amine is exceptionally deactivated, heat the reaction to 40 °C. Stir for 12–24 hours.

    • Validation Checkpoint: Monitor via LCMS. Note: If you quench the LCMS aliquot with methanol, unreacted acyl fluoride will appear as the corresponding methyl ester. The product mass [M+H]⁺ should dominate the chromatogram.

  • Workup: Dilute with CH2​Cl2​ , wash sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO3​ . Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: Weinreb Amide Synthesis (CDI Method)

Best for: N,O-dimethylhydroxylamine or unhindered primary amines.

  • Imidazolide Formation: Dissolve 1-Boc-4-fluoropiperidine-4-carboxylic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

    • Validation Checkpoint: Observe the reaction visually. Immediate effervescence ( CO2​ gas evolution) must occur. If no gas evolves, the CDI has hydrolyzed due to moisture; discard the reaction and use a fresh bottle of CDI. Stir for 1.5 hours until gas evolution completely ceases.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (1.2 eq). Stir overnight at room temperature.

    • Validation Checkpoint: Run a TLC (Hexane/EtOAc 1:1). You should observe the complete consumption of the baseline active intermediate and the formation of a distinct, higher Rf​ product spot.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with saturated brine, dry over anhydrous MgSO4​ , and purify via silica gel column chromatography[3].

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at: [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters - ACS Publications. Available at:[Link]

  • Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 4-fluoropiperidine-4-carboxylate Hydrochloride

Welcome to the Process Chemistry Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for the scale-up synthesis of methyl 4-fluoropiperidine-4-carboxylate hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for the scale-up synthesis of methyl 4-fluoropiperidine-4-carboxylate hydrochloride. Our focus is on mitigating toxic byproducts—specifically genotoxic impurities (GTIs) and hazardous fluorination waste—while maintaining high API yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why are we detecting high levels of Methyl Chloride (MeCl) in our final API batches?

Causality: Methyl chloride (MeCl) is a highly volatile Genotoxic Impurity (GTI) that forms during the N-Boc deprotection and hydrochloride salt formation step. When methanol (MeOH) is used as a solvent in the presence of hydrogen chloride (HCl), the methanol becomes protonated. The high concentration of chloride ions then drives an SN2 nucleophilic attack, generating MeCl and water[1]. This side reaction is highly temperature-dependent and is exacerbated by the use of anhydrous HCl gas.

Resolution: Transition from anhydrous HCl gas to 37% aqueous HCl, and strictly control the reaction temperature to below 10 °C. Lowering the temperature suppresses the kinetics of the SN2 attack, reducing MeCl formation from >80 ppm to <1 ppm, well within the regulatory threshold of ≤1.5 μ g/day [1].

GTIPathway MeOH Methanol (Solvent) Protonated Protonated Methanol (CH3OH2+) MeOH->Protonated + H+ HCl HCl (Deprotection Reagent) HCl->Protonated Donates H+ Chloride Chloride Ion (Cl-) HCl->Chloride Dissociates MeCl Methyl Chloride (MeCl) Genotoxic Impurity Protonated->MeCl SN2 Attack by Cl- (Accelerated at >10°C) Water Water (H2O) Protonated->Water Leaving Group Chloride->MeCl

Mechanistic pathway of genotoxic Methyl Chloride (MeCl) formation during HCl salt generation.

Q2: What is the safest, most scalable fluorination strategy to avoid Hydrogen Fluoride (HF) generation?

Causality: Traditional nucleophilic deoxofluorination of a 4-hydroxy precursor using reagents like DAST or Deoxo-Fluor generates highly toxic, corrosive hydrogen fluoride (HF) and dialkylaminosulfur trifluoride byproducts. Because your target is an α -fluoro ester (methyl 4-fluoropiperidine-4-carboxylate), the chemical logic dictates an electrophilic fluorination of the corresponding ester enolate.

Resolution: Utilize Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Selectfluor is a site-selective electrophilic fluorinating agent that operates under mild conditions without generating free HF[2]. Furthermore, its byproducts are highly water-soluble cationic salts, which can be entirely purged during a standard aqueous workup, preventing downstream toxicity.

Q3: How do we prevent elimination byproducts during the fluorination workup?

Causality: The synthesized α -fluoro ester is highly susceptible to E1cB or E2 elimination if exposed to strong bases, which strips the acidic α -proton (if incomplete fluorination occurred) or induces dehydrofluorination to yield a toxic 1,2,3,6-tetrahydropyridine derivative. Resolution: Quench the electrophilic fluorination strictly with a pH 7 phosphate buffer. Avoid traditional basic quenches (like saturated NaHCO3 or NaOH).

Part 2: Process Data & Quantitative Benchmarks

The following table summarizes the critical process parameters (CPPs) for the N-Boc deprotection step and their direct impact on the generation of the MeCl genotoxin[1].

Reaction ConditionHCl SourceInternal TempResidual MeCl (ppm)API Yield (%)Regulatory Status
Anhydrous (Legacy) HCl (gas)25 °C> 80.0 ppm92%Fail (Exceeds 1.5 µ g/day )
Aqueous (Standard) 37% aq. HCl25 °C11.0 - 12.0 ppm90%Fail (Requires Rework)
Aqueous (Optimized) 37% aq. HCl10 °C< 1.0 ppm 91%Pass (Validated)

Part 3: Self-Validating Experimental Protocols

SynthesisWorkflow SM N-Boc-piperidine-4-carboxylate (Methyl Ester) Enolate Enolate Generation (LDA / THF, -78°C) SM->Enolate Fluorination Electrophilic Fluorination (Selectfluor) Enolate->Fluorination Intermediate N-Boc-4-fluoro-4-carboxylate Fluorination->Intermediate Byproduct1 Selectfluor Waste (Aqueous Purge) Fluorination->Byproduct1 Deprotection Boc Deprotection & Salt Formation (37% aq. HCl / MeOH, <10°C) Intermediate->Deprotection API Methyl 4-fluoropiperidine-4-carboxylate HCl (Target API) Deprotection->API Byproduct2 Trace MeCl (<1 ppm) (Headspace GC Validated) Deprotection->Byproduct2

Workflow for methyl 4-fluoropiperidine-4-carboxylate HCl synthesis and byproduct management.

Protocol A: Electrophilic Fluorination via Selectfluor

Objective: Install the α -fluoro group without generating HF or elimination byproducts.

  • Enolization: Charge a dry, nitrogen-purged reactor with N-Boc-piperidine-4-carboxylate methyl ester (1.0 eq) and anhydrous THF (10 vol). Cool the jacket to -78 °C.

  • Base Addition: Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq), maintaining the internal temperature below -70 °C.

    • In-Process Control (IPC) 1: Confirm complete enolization via ReactIR (monitor the disappearance of the ester carbonyl stretch at ~1740 cm⁻¹ and emergence of the enolate stretch).

  • Fluorination: Add a pre-cooled solution of Selectfluor (1.2 eq) in DMF dropwise. Stir for 2 hours at -78 °C, then allow to warm to -20 °C.

    • IPC 2 (Self-Validation): Test the reaction mixture with KI-starch paper. A negative result indicates complete consumption of the electrophilic fluorine oxidant. Do not proceed until negative.

  • Quench: Quench the reaction strictly with pH 7.0 phosphate buffer (5 vol) to prevent base-catalyzed dehydrofluorination.

  • Workup: Extract with Ethyl Acetate (3 x 5 vol). Wash the combined organic layers with water (5 x 5 vol) to completely purge the water-soluble Selectfluor diazoniabicyclo byproducts. Concentrate to yield the N-Boc-protected intermediate.

Protocol B: Low-GTI N-Boc Deprotection and Salt Formation

Objective: Cleave the Boc group and form the HCl salt while restricting MeCl formation to <1 ppm.

  • Dissolution: Dissolve the N-Boc-4-fluoro-4-carboxylate intermediate in Methanol (8 vol) in a glass-lined reactor.

  • Thermal Control: Cool the reactor jacket until the internal temperature is strictly stabilized at 5 °C to 8 °C.

  • Acid Addition: Slowly charge 37% aqueous HCl (3.0 eq). Critical: Modulate the addition rate to ensure the internal temperature never exceeds 10 °C[1].

  • Reaction: Stir the mixture at 10 °C for 12 hours.

    • IPC 3: Pull a sample for HPLC analysis. Verify Boc removal is >99.5%. If incomplete, continue stirring at 10 °C; do not heat.

  • GTI Validation:

    • IPC 4 (Self-Validation): Pull a headspace sample of the reaction mixture and analyze via Headspace Gas Chromatography (GC-HS). The protocol is only validated to proceed to crystallization if MeCl is quantified at <1.0 ppm[1].

  • Isolation: Concentrate the mixture under vacuum at <30 °C to remove methanol, swap to an anti-solvent (e.g., MTBE or Heptane), and filter the crystallized methyl 4-fluoropiperidine-4-carboxylate hydrochloride API.

References

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol.
  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology.

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to Methyl 4-Fluoropiperidine-4-carboxylate HCl and its Non-Fluorinated Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in a multitude of approved therapeutics.[1] Its conformational flexibility and basic nitrogen atom make it a versatile building block for engaging with biological targets. However, the relentless pursuit of optimized drug candidates has led medicinal chemists to explore subtle yet powerful modifications. One such strategy, with profound implications for a molecule's pharmacokinetic and pharmacodynamic profile, is the introduction of fluorine.

This guide provides a comprehensive comparison of methyl 4-fluoropiperidine-4-carboxylate hydrochloride and its non-fluorinated piperidine analogs. We will delve into the fundamental physicochemical and pharmacological differences imparted by this single-atom substitution, supported by established scientific principles and illustrative experimental data from closely related systems. Our objective is to equip researchers with the knowledge to rationally design and select piperidine-based scaffolds with enhanced "drug-like" properties.

The Decisive Impact of a Single Fluorine Atom

The substitution of a hydrogen atom with fluorine, the most electronegative element, at the C4 position of the piperidine ring instigates a cascade of electronic and conformational effects. These alterations, though seemingly minor, can dramatically influence a molecule's journey through the body, from absorption to metabolism and target engagement.

Key Physicochemical and Pharmacokinetic Parameters at a Glance
PropertyNon-Fluorinated Piperidine AnalogFluorinated Piperidine AnalogRationale for Change
Basicity (pKa) HigherLowerThe strong electron-withdrawing inductive effect of fluorine pulls electron density away from the piperidine nitrogen, making its lone pair of electrons less available for protonation.
Lipophilicity (LogD) ModerateContext-Dependent (Often Increased)Fluorination can increase lipophilicity by masking polar C-H bonds and creating a more hydrophobic surface. However, the effect is influenced by the molecular environment.
Metabolic Stability Susceptible to C-H oxidationGenerally IncreasedThe carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.
hERG Inhibition Potential HigherLowerReduced basicity (lower pKa) is a well-established strategy to mitigate off-target binding to the hERG potassium channel, a common cause of cardiotoxicity.
Membrane Permeability VariableOften ImprovedIncreased lipophilicity can enhance passive diffusion across biological membranes, a critical factor for oral bioavailability.

A Deeper Dive into the Fluorine-Induced Physicochemical Shift

The decision to incorporate fluorine is a strategic one, aimed at fine-tuning a molecule's properties to overcome common drug development hurdles. Let's explore the causality behind these changes.

Modulating Basicity (pKa): A Key to Unlocking Favorable Properties

The basicity of the piperidine nitrogen is a critical parameter influencing a compound's solubility, absorption, and potential for off-target effects. The introduction of a fluorine atom at the C4 position significantly reduces this basicity. This is due to the powerful electron-withdrawing inductive effect of the fluorine atom, which propagates through the sigma bonds of the piperidine ring, decreasing the electron density on the nitrogen atom.

A lower pKa can be highly advantageous. For instance, a reduced affinity for the hERG potassium channel is a common and desirable outcome of lowering the basicity of cyclic amines, thereby reducing the risk of cardiac toxicity.[2]

Illustrative Workflow: Understanding the Impact of Fluorination

pKa_Determination A Prepare Analyte Solution C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogD) by the Shake-Flask Method

Objective: To measure the distribution of the compound between an aqueous and an organic phase at a physiologically relevant pH.

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated PBS and n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully separate the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the susceptibility of the compound to metabolism by Phase I enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH regenerating system (to provide the necessary cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Data Presentation: Expected Outcomes

CompoundPredicted pKaPredicted LogPExpected In Vitro Half-life (t1/2)
Methyl piperidine-4-carboxylate HCl~9.5 - 10.5~1.0 - 1.5Shorter
Methyl 4-fluoropiperidine-4-carboxylate HCl~8.0 - 9.0~1.5 - 2.0Longer

Note: These are illustrative values based on general principles and data from similar compounds. Experimental verification is crucial.

Conclusion: The Strategic Advantage of Fluorination

The strategic incorporation of a single fluorine atom into the piperidine scaffold, as exemplified by methyl 4-fluoropiperidine-4-carboxylate hydrochloride, offers a powerful tool for medicinal chemists to address common challenges in drug discovery. The resulting reduction in basicity, potential for increased lipophilicity, and significant enhancement in metabolic stability can translate into a more favorable pharmacokinetic profile and a lower risk of cardiotoxicity. While the effects of fluorination should always be empirically verified, the principles outlined in this guide provide a rational basis for the design and selection of next-generation piperidine-based therapeutics with a higher probability of success in clinical development.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. PubMed. [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

  • Reduction of hERG Inhibitory Activity in the 4-piperidinyl Urea Series of H3 Antagonists. PubMed. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. [Link]

  • Novel 4,4-Disubstituted Piperidine-Based C–C Chemokine Receptor-5 Inhibitors with High Potency against Human Immunodeficiency Virus-1 and an Improved human Ether-a-go-go Related Gene (hERG) Profile. ACS Publications. [Link]

  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. [Link]

  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. ACS Publications. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ACS Publications. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. PubMed. [Link]

  • Piperidine. Wikipedia. [Link]

  • Caco-2 Permeability. UT Southwestern Medical Center. [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

Sources

Comparative

Benchmarking methyl 4-fluoropiperidine-4-carboxylate HCl against other fluorinated building blocks

Benchmarking Methyl 4-Fluoropiperidine-4-carboxylate HCl: A Comprehensive Guide to Fluorinated Building Blocks in Lead Optimization As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 4-Fluoropiperidine-4-carboxylate HCl: A Comprehensive Guide to Fluorinated Building Blocks in Lead Optimization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter drug discovery programs struggling with the physicochemical liabilities of saturated nitrogen heterocycles. While the piperidine ring is one of the most ubiquitous motifs in FDA-approved drugs, its high basicity (pKa ~10–11) often leads to hERG channel inhibition, poor membrane permeability, and lysosomal trapping (phospholipidosis)[1].

To overcome these hurdles, strategic fluorination has become a cornerstone of lead optimization[2]. This guide benchmarks Methyl 4-fluoropiperidine-4-carboxylate HCl against other common fluorinated piperidine building blocks, providing the structural rationale, comparative data, and self-validating experimental protocols necessary to integrate this bifunctional scaffold into your synthetic pipelines.

Physicochemical Profiling: The Causality of Fluorination

The introduction of a fluorine atom into the piperidine core is not merely a steric substitution; it is a precise electronic intervention. Fluorine exerts a strong electron-withdrawing inductive effect through the σ-bond network, which significantly attenuates the basicity of the piperidine nitrogen[2].

When benchmarking Methyl 4-fluoropiperidine-4-carboxylate HCl , we must consider the synergistic effect of its geminal substituents at the C4 (γ) position:

  • pKa Modulation: A single fluorine at the 4-position lowers the amine pKa to approximately 9.4[2]. However, the addition of the geminal methyl carboxylate group exerts further electron-withdrawing pressure. This combined effect depresses the pKa into the highly desirable 7.5–8.5 range, ensuring a higher fraction of the neutral species at physiological pH (7.4), which directly enhances passive membrane permeability[1].

  • Metabolic Shielding: The C4 position of an unsubstituted piperidine is a classic "soft spot" for Cytochrome P450 (CYP450) mediated oxidation. The strong C–F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability[3].

Table 1: Comparative Physicochemical Benchmarking

Note: Values represent consensus literature ranges and chemoinformatic predictions used for lead optimization.

Building BlockModulating Group(s)Estimated pKaRelative Lipophilicity (LogP)HLM Stability (t1/2)Primary Advantage
Piperidine None (C-H at C4)~11.2Low (~0.8)< 15 minHigh nucleophilicity, low cost
3-Fluoropiperidine β-Fluoro~9.2Moderate (~1.1)~25 minConformational control (axial F preference)
4-Fluoropiperidine γ-Fluoro9.4Moderate (~1.0)> 30 minBlocks C4 oxidation[3]
4,4-Difluoropiperidine γ,γ-Difluoro~7.3High (~1.4)> 60 minMaximum pKa reduction, highly stable
Methyl 4-fluoropiperidine-4-carboxylate γ-Fluoro, γ-Ester~7.8Moderate (~1.2)> 60 minBifunctional handle for spirocycles/amides

Structural Rationale & Metabolic Stability

The improved metabolic stability of 4-fluorinated piperidines is a direct result of steric and electronic blockade[3]. When designing a drug candidate, replacing a C-H bond with a C-F bond at the site of metabolism prevents the initial hydroxylation step required for ring-opening or clearance.

MetabolicStability cluster_0 Standard Piperidine cluster_1 4-Fluoropiperidine Core A1 C-H Bond at C4 A2 CYP450 Oxidation A1->A2 A3 Rapid Clearance A2->A3 B1 C-F Bond at C4 B2 Steric & Electronic Blockade B1->B2 B3 Prolonged Half-Life B2->B3

Caption: Logical flow of CYP450 metabolic blockade via C4-fluorination in piperidine cores.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility at the bench, the following protocols are designed as self-validating systems.

Protocol A: Amide Coupling of Methyl 4-fluoropiperidine-4-carboxylate HCl

Causality Note: The electron-withdrawing nature of the γ-fluoro and γ-ester groups reduces the nucleophilicity of the piperidine nitrogen. Therefore, standard EDC/HOBt coupling is often sluggish. We utilize HATU, a highly efficient uronium-based coupling reagent, combined with a slight excess of DIPEA to ensure complete liberation of the free amine from the HCl salt[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve the target carboxylic acid (1.0 eq) and Methyl 4-fluoropiperidine-4-carboxylate HCl (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.04 M concentration[4].

  • Neutralization & Activation: Cool the reaction mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The excess base ensures the HCl salt is fully neutralized and maintains the basic environment required for HATU activation[4].

  • Coupling: Add HATU (1.5 eq) in a single portion. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours[4].

  • Validation (In-Process): Monitor the reaction via LC-MS. The reduced nucleophilicity of the amine means the active ester intermediate may be visible; ensure complete consumption of the carboxylic acid.

  • Workup: Quench the reaction by pouring it into distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[4].

  • Purification: Purify the crude residue via preparative TLC or flash column chromatography (typically DCM:MeOH gradients) to yield the pure N-acylated product[4].

SyntheticWorkflow Step1 1. Reagent Prep Amine HCl + Acid Step2 2. Neutralization DIPEA (2.5 eq) at 0°C Step1->Step2 Free-basing Step3 3. Activation HATU (1.5 eq) Step2->Step3 Add Coupling Agent Step4 4. Coupling Stir 2h, 25°C, DCM Step3->Step4 N-Acylation Step5 5. Workup & Isolation Prep-TLC / LC-MS Step4->Step5 Quench & Purify

Caption: Step-by-step synthetic workflow for N-acylation of fluorinated piperidine building blocks.

Protocol B: In Vitro Microsomal Stability Benchmarking (HLM)

To validate the metabolic shielding provided by the 4-fluoro substituent, perform a standard Human Liver Microsome (HLM) clearance assay.

  • Incubation Setup: Prepare a 1.0 µM solution of the synthesized fluorinated compound in PBS buffer (pH 7.4). Add pooled Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (containing glucose-6-phosphate, NADP+, and MgCl2).

  • Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion & Strategic Recommendations

When selecting a building block for lead optimization, Methyl 4-fluoropiperidine-4-carboxylate HCl offers a distinct advantage over simple 4-fluoropiperidines or 4,4-difluoropiperidines. While difluorination provides maximum pKa depression, the presence of the orthogonal carboxylate handle in this specific building block allows for downstream diversification—such as the construction of complex spirocyclic systems or secondary amide linkages—without sacrificing the metabolic stability and favorable lipophilicity profile imparted by the fluorine atom.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem URL:[Link]

  • WO2024182404A1 - 1-(([1, 1'-biphenyl]-2-yl)sulfonyl)-4-fluoro-n-(3-(methylsulfonyl)allyl)

Sources

Validation

Validation of analytical methods for methyl 4-fluoropiperidine-4-carboxylate hydrochloride quantification

Comprehensive Guide to the Validation of Analytical Methods for Methyl 4-fluoropiperidine-4-carboxylate Hydrochloride Quantification Introduction Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 1400797-26-3)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Validation of Analytical Methods for Methyl 4-fluoropiperidine-4-carboxylate Hydrochloride Quantification

Introduction

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 1400797-26-3) is a critical fluorinated building block used extensively in the design of target-specific small molecule therapeutics. The introduction of a fluorine atom onto the piperidine ring significantly alters the molecule's pKa, lipophilicity, and metabolic stability. However, these same physicochemical properties—combined with its nature as a highly polar hydrochloride salt—present unique challenges for accurate quantification.

This guide provides an objective comparison of analytical methodologies and outlines a self-validating protocol aligned with the latest ICH Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.

Methodological Comparison: Selecting the Optimal Platform

To establish a robust analytical profile, laboratories must evaluate the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative 19F Nuclear Magnetic Resonance (19F-NMR)[1][2].

Table 1: Performance Comparison of Analytical Alternatives for Fluorinated Piperidine Salts

ParameterRP-HPLC-UV/CAD (Primary)GC-MS (Alternative)19F-NMR (Orthogonal)
Sensitivity (LOD) 0.1 - 0.5 µg/mL0.01 - 0.05 µg/mL~1.0 - 5.0 µg/mL
Sample Preparation Direct dissolution (Aqueous/Organic)Requires free-basing/derivatizationDirect dissolution (Deuterated solvent)
Specificity Moderate (relies on retention time)High (Mass spectral fragmentation)Extremely High (Specific to 19F nucleus)
Throughput High (10-15 min runtime)Medium (20-30 min runtime)Low to Medium
Causality of Fit Ideal for non-volatile HCl salts.Unsuitable for intact salts; high thermal degradation risk.Excellent for absolute quantification without reference standards.

While GC-MS offers superior sensitivity for volatile organic impurities and structural elucidation[3], the thermal instability of the hydrochloride salt makes Reversed-Phase HPLC (RP-HPLC) the most reliable and reproducible method for routine assay and purity quantification[1].

Workflow Visualization

G A Method Selection (HPLC vs GC-MS vs NMR) B Sample Preparation (Salt Dissolution / Free-basing) A->B C Analytical Target Profile (ATP) Define Total Analytical Error B->C D ICH Q2(R2) Validation Execution C->D E Specificity & Range D->E F Accuracy & Precision D->F G Routine Quality Control E->G F->G

Fig 1. Analytical method lifecycle and ICH Q2(R2) validation workflow.

Experimental Protocols: Self-Validating Systems

Protocol 1: RP-HPLC Quantification (Primary Method)

Causality & Design: Methyl 4-fluoropiperidine-4-carboxylate contains a basic secondary amine within its piperidine ring. If analyzed at a neutral pH, the amine will exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Therefore, an acidic mobile phase is mandatory to fully protonate the amine, ensuring a sharp, symmetrical peak and reproducible retention times[1][4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Phosphoric acid in highly purified water) and Mobile Phase B (HPLC-grade Acetonitrile). The low pH (~2.5) suppresses silanol ionization on the column[1].

  • Column Selection: Utilize an end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm). End-capping further shields the analyte from unreacted silanol groups.

  • Standard Preparation: Accurately weigh 10.0 mg of the methyl 4-fluoropiperidine-4-carboxylate hydrochloride reference standard. Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock solution[1].

  • Self-Validation (Internal Standard): Spike the solution with a known concentration of a structurally similar analog (e.g., ethyl 4-fluoropiperidine-4-carboxylate) to continuously monitor injection volume consistency and detector response.

  • Chromatographic Run: Execute a gradient elution starting at 5% B, ramping to 60% B over 15 minutes. Monitor via UV detection at 210 nm (due to the lack of an extended chromophore, low-wavelength UV is required).

Protocol 2: GC-MS Impurity Profiling (Alternative Method)

Causality & Design: To utilize the resolving power of GC-MS for volatile impurities, the hydrochloride salt must be converted to its free base. Injecting the salt directly will cause deposition in the GC inlet and unpredictable thermal degradation[3].

Step-by-Step Methodology:

  • Free-Basing Extraction: Dissolve 10 mg of the sample in 2 mL of 0.5 M Sodium Carbonate (Na2CO3) aqueous solution to neutralize the HCl salt.

  • Liquid-Liquid Extraction: Add 2 mL of Dichloromethane (DCM). Vortex vigorously for 1 minute. The uncharged free base partitions into the lower organic (DCM) layer.

  • Phase Separation: Extract the DCM layer and dry over anhydrous Sodium Sulfate (Na2SO4) to remove trace water, which damages GC columns.

  • Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Use an initial oven temperature of 50°C, ramping to 250°C at 15°C/min[2].

Method Validation per ICH Q2(R2) Guidelines

To ensure the HPLC method is fit for its intended purpose, it must be rigorously validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and the definition of an Analytical Target Profile (ATP)[5][6].

Table 2: Summary of ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance CriteriaObserved Result (Example)
Specificity Inject blank, placebo, and spiked sample.No interference at analyte retention time.Complies; resolution > 2.0
Linearity & Range 5 concentration levels (50% to 150% of target).Correlation coefficient (R²) ≥ 0.999.R² = 0.9997
Accuracy (Recovery) Matrix spiked at 80%, 100%, and 120% levels (n=3 each)[5].Mean recovery between 98.0% and 102.0%.99.4% ± 0.6%
Repeatability 6 replicate injections of 100% standard[5].Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.85%
Intermediate Precision Different analyst, different day, different column lot.Cumulative RSD ≤ 2.0%.RSD = 1.12%

By adhering to this framework and utilizing self-validating internal controls, laboratories can ensure that the quantification of methyl 4-fluoropiperidine-4-carboxylate hydrochloride is scientifically sound and regulatory-compliant, minimizing the risk of out-of-specification (OOS) results during downstream pharmaceutical manufacturing[7].

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14." Available at: [Link]

  • PharmaLex. "AUTOMATING ICH-Q2(R2) VALIDATION OF ANALYTICAL PROCEDURES." Available at: [Link]

  • Westmont/Shippensburg University. "Quantitative Analysis of Fluorinated Synthetic Cannabinoids using 19F Nuclear Magnetic Resonance Spectroscopy and Gas Chromatography-Mass Spectrometry." Available at: [Link]

Sources

Comparative

Assessing metabolic stability: 4-fluoropiperidine derivatives vs unsubstituted piperidines

As a Senior Application Scientist in medicinal chemistry and drug metabolism, optimizing the pharmacokinetic profile of a lead compound is a delicate balancing act. The piperidine ring is one of the most ubiquitous pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug metabolism, optimizing the pharmacokinetic profile of a lead compound is a delicate balancing act. The piperidine ring is one of the most ubiquitous pharmacophores in FDA-approved drugs. However, its unsubstituted form often presents severe metabolic liabilities, primarily rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

To circumvent this, the strategic installation of a fluorine atom at the 4-position of the piperidine ring has emerged as a premier bioisosteric replacement[1]. This guide objectively compares the metabolic stability of 4-fluoropiperidine derivatives against their unsubstituted counterparts, detailing the physical organic causality behind their performance and the self-validating experimental workflows used to assess them.

The Physical Organic Causality of Fluorination

When comparing an unsubstituted piperidine to a 4-fluoropiperidine, the observed enhancement in metabolic stability is rarely due to a single factor. While it is tempting to attribute stability solely to the increased bond dissociation energy of the C–F bond (110 kcal/mol) compared to the C–H bond (105 kcal/mol), this ignores the complex molecular recognition mechanisms of metabolizing enzymes [3].

The superiority of the 4-fluoropiperidine motif is driven by two distinct mechanisms:

  • Inductive pKa Modulation (The Affinity Perturbation): The basic nitrogen of an unsubstituted piperidine has a pKa of ~9.5 to 10.0, meaning it is heavily protonated at physiological pH (7.4). CYP enzymes that metabolize basic amines—most notably CYP2D6—utilize anionic residues (Asp301 and Glu216) in their active sites to recruit these protonated substrates via strong ion-pairing. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the sigma-bond framework, lowering the amine's pKa by 1.5 to 2.0 units. This drastically reduces the fraction of protonated molecules at pH 7.4, weakening the ion-pair interaction and lowering the binding affinity ( Ka​ ) for the CYP enzyme [3].

  • Steric and Stereoelectronic Shielding: Fluorine is the smallest halogen, making it an excellent steric bioisostere for hydrogen. By replacing the labile C-H bond at the 4-position, it directly blocks aliphatic hydroxylation at that specific site without introducing severe steric bulk that might disrupt target engagement [1].

CYP_Mechanism cluster_unsub Unsubstituted Piperidine Pathway cluster_fluoro 4-Fluoropiperidine Pathway A1 High pKa (~9.5) Protonated at pH 7.4 A2 Strong Ion-Pair with CYP2D6 (Asp301/Glu216) A1->A2 A3 High Affinity (Ka) Rapid Oxidative Clearance A2->A3 B1 Lowered pKa (~7.8) Reduced Protonation B2 Weakened Ion-Pair Interactions B1->B2 B3 Lower Affinity (Ka) Enhanced Metabolic Stability B2->B3

Mechanistic pathway showing how 4-fluorination reduces CYP2D6 affinity via pKa modulation.

Comparative Data Analysis

The transition from an unsubstituted piperidine to a 4-fluoropiperidine consistently yields measurable improvements in Drug Metabolism and Pharmacokinetics (DMPK). A classic demonstration of this is found in the optimization of T-Type Ca2+ channel antagonists, where the introduction of a 4-fluoro substituent rescued a highly cleared piperidine lead, drastically improving its in vivo half-life and ancillary pharmacological profile [2].

The table below synthesizes typical quantitative shifts observed when applying this bioisosteric replacement:

ParameterUnsubstituted Piperidine4-FluoropiperidineMechanistic Consequence
Nitrogen pKa ~9.5 – 10.0~7.5 – 8.0Reduced basicity limits non-specific binding and ion-trapping.
CYP2D6 Affinity ( Km​ ) High (Low Km​ value)Low (High Km​ value)Weakened Asp301/Glu216 ion-pairing mitigates rapid metabolism [3].
In Vitro t½ (HLM) < 15 min> 60 minEnhanced resistance to oxidative clearance in liver microsomes.
In Vivo Clearance High (> 50 mL/min/kg)Moderate/Low (~15 mL/min/kg)Improved systemic exposure and oral bioavailability [2].
hERG Inhibition Potent (High liability)ReducedLowered lipophilic basicity (LogD) mitigates cardiotoxicity risks [1].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of these derivatives, researchers rely on Liver Microsome Stability Assays (HLM/RLM). A robust protocol must be a self-validating system —meaning it contains internal controls to distinguish true CYP-mediated metabolism from assay artifacts like chemical degradation.

Step-by-Step Methodology
  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Mg²⁺ is a mandatory cofactor for the NADPH-cytochrome P450 reductase complex, ensuring optimal electron transfer to the CYP enzymes.

  • Compound Spiking: Add the test compound (unsubstituted or 4-fluoropiperidine) to a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) concentration below 0.1% v/v.

    • Causality: Higher DMSO concentrations act as competitive inhibitors for several CYP isoforms (especially CYP3A4 and CYP2D6), artificially inflating the compound's apparent stability.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Trigger): Add a pre-warmed NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate metabolism.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching & Internal Standard: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: The cold organic solvent instantly precipitates the CYP proteins, halting the reaction. The IS normalizes downstream variations in mass spectrometer ionization efficiency.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel 60-minute incubation without NADPH. If the compound depletes here, it indicates non-CYP mediated instability (e.g., hydrolysis or chemical degradation).

    • Positive Control: Include a known high-clearance CYP2D6 substrate (e.g., Dextromethorphan) to verify that the microsomal batch is enzymatically active.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Assay_Workflow N1 1. Prepare HLM & Buffer (pH 7.4) N2 2. Add Test Compound (1 µM final) N1->N2 N3 3. Pre-incubate (37°C, 5 min) N2->N3 N4 4. Initiate Reaction (Add NADPH) N3->N4 N5 5. Time-Course Sampling (0-60 min) N4->N5 N6 6. Quench Reaction (Acetonitrile + IS) N5->N6 N7 7. LC-MS/MS Analysis & t1/2 Calc N6->N7

Self-validating Human Liver Microsome (HLM) stability assay workflow.

Conclusion

The transition from an unsubstituted piperidine to a 4-fluoropiperidine is a masterclass in rational drug design. By understanding the physical organic chemistry of the CYP450 active site, researchers can use fluorination not just as a steric shield, but as an electronic tuning fork. Lowering the pKa of the adjacent nitrogen systematically reduces enzyme affinity, resulting in a robust, metabolically stable lead compound ready for advanced preclinical evaluation.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[Link]

  • Shipe, W. D., Barrow, J. C., Yang, Z.-Q., Lindsley, C. W., et al. (2008). Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry, 51(13), 3692-3695.[Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle is critical for ensuring laboratory safety, regulatory compliance, and the integrity of your...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle is critical for ensuring laboratory safety, regulatory compliance, and the integrity of your research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-fluoropiperidine-4-carboxylate hydrochloride, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to handle this compound responsibly, safeguarding both your team and the environment.

Hazard Profile & Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is a multi-functional molecule, and its hazards are derived from its constituent parts:

  • Fluorinated Organic Compound: The presence of a fluorine atom places this compound in the category of halogenated organic waste.[1][2] Improper disposal, particularly via non-specialized incineration, can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF). Therefore, it must be segregated from non-halogenated waste streams.[2]

  • Piperidine Heterocycle: Piperidine and its derivatives are often biologically active and can be toxic or irritating.[3][4] Routes of exposure to be concerned with include inhalation, skin contact, and ingestion.[4]

  • Hydrochloride Salt: This indicates the compound is a salt of hydrochloric acid, making it mildly acidic and potentially corrosive. While neutralization can be a treatment for simple acids and bases, for a complex organic molecule destined for incineration, segregation into the correct organic waste stream is the more critical step.[5]

Table 1: Summary of Key Compound Data & Disposal Profile

PropertyInformation
Chemical Name Methyl 4-fluoropiperidine-4-carboxylate hydrochloride
Chemical Class Halogenated Organic Compound, Piperidine Derivative, Hydrochloride Salt
Primary Hazards Potential for toxicity, skin/eye irritation, and respiratory irritation.[3] Releases toxic gases (e.g., HF, HCl, NOx) upon combustion.
Primary Disposal Route Licensed chemical waste incineration.[3]
EPA Waste Category Likely falls under regulations for hazardous waste due to its halogenated nature and potential toxicity.[6][7][8]
Incompatible Materials Strong oxidizing agents.[9]

Pre-Disposal Operations: Safety First

This phase covers the immediate safety measures required before and during the handling of the compound for disposal.

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The causality for each piece of equipment is clear: to prevent any direct contact with the chemical.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against accidental splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][10]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Evacuate & Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.[3]

  • Control Ignition Sources: Although the compound itself may not be highly flammable, this is a standard best practice when dealing with any chemical spill.[3]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and the spilled solid into a designated, sealable container. Use non-sparking tools for this process.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The rinsate and cleaning materials must also be collected and disposed of as hazardous waste.[11]

  • Label and Dispose: The container with the spill cleanup materials must be clearly labeled as "Hazardous Waste" with the chemical name and disposed of alongside the primary chemical waste.

Step-by-Step Disposal Protocol

The guiding principle is that this compound must not be disposed of down the drain or in regular trash.[1][3] It must be managed as regulated hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.

For Small (Residual) Quantities

This protocol applies to trace amounts remaining in containers or on contaminated labware (e.g., spatulas, weighing paper).

  • Rinsing: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[3][12]

  • Collect Rinsate: Crucially, this rinsate must be collected and transferred into the designated "Halogenated Organic Liquid Waste" container.[12] The rationale here is that the rinsate now contains the hazardous compound and must be treated with the same level of care.

  • Container Disposal: Once triple-rinsed, the container can be managed according to your institutional guidelines. This often involves defacing the label and disposing of it as regular solid waste, but confirm this with your EHS office.

  • Solid Waste: Contaminated items like gloves, weighing paper, and absorbent pads should be placed in a clearly labeled, sealed bag or container for "Solid Halogenated Hazardous Waste."

For Bulk or Unused Quantities

This applies to expired reagents, off-spec material, or larger quantities of waste.

  • Do Not Treat: Do not attempt to neutralize or chemically treat the bulk solid material in the lab. The potential for uncontrolled reactions and exposure outweighs any perceived benefits.

  • Secure Original Container: If the material is in its original container, ensure the cap is tightly sealed and the label is intact and legible.

  • Transfer if Necessary: If the original container is compromised, carefully transfer the material into a new, chemically compatible container that is free from damage and has a secure, leak-proof closure.[7][13] This transfer must be done in a fume hood.

  • Labeling: The waste container must be labeled in accordance with EPA and institutional requirements.[8] This typically includes:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 4-fluoropiperidine-4-carboxylate hydrochloride"

    • The associated hazards (e.g., Toxic, Irritant)

    • The date accumulation started.

  • Segregation and Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area must provide secondary containment and segregate it from incompatible materials, especially strong bases and oxidizers.[8]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal company.[7][14]

Waste Disposal Decision Workflow

The following diagram illustrates the logical flow for making safe and compliant disposal decisions for this compound.

G Disposal Decision Workflow for Methyl 4-fluoropiperidine-4-carboxylate HCl cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Categorization & Handling cluster_2 Phase 3: Segregation & Containment cluster_3 Phase 4: Final Disposal start Identify Waste: Methyl 4-fluoropiperidine-4-carboxylate HCl assess Assess Hazards: - Halogenated Organic - Piperidine Derivative - HCl Salt start->assess spill Is it a small spill? assess->spill bulk Bulk / Unused Reagent spill->bulk No spill_cleanup Follow Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_cleanup Yes residual Residual / Contaminated Labware container_solid Select Container: 'Solid Halogenated Waste' bulk->container_solid rinse Triple-rinse container; Collect rinsate residual->rinse spill_cleanup->container_solid label_waste Label Container Correctly (Name, Hazards, Date) container_solid->label_waste container_liquid Select Container: 'Liquid Halogenated Waste' container_liquid->label_waste rinse->container_liquid store Store in Secondary Containment in Satellite Accumulation Area label_waste->store pickup Arrange Pickup via EHS for Licensed Incineration store->pickup

Caption: Decision workflow for proper disposal of Methyl 4-fluoropiperidine-4-carboxylate HCl.

References

  • Laboratory Waste Disposal . University of Coimbra. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry . Chemistry LibreTexts. [Link]

  • methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride — Chemical Substance Information . NextSDS. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • SAFETY DATA SHEET . AFG Bioscience. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry Portal. [Link]

  • Chemical Waste Disposal Guidelines . Washington University in St. Louis. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL . The Prashant Kamat lab at the University of Notre Dame. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document . EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • In-Laboratory Treatment of Chemical Waste . Safety & Risk Services, University of British Columbia. [Link]

  • How to dispose of hydrochloric acid . Lab Alley. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-fluoropiperidine-4-carboxylate hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel building blocks into their synthetic pipelines. Methyl 4-fluoropiperidine-4-carboxylate hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel building blocks into their synthetic pipelines. Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 1400797-26-3) is a highly versatile fluorinated pharmacophore utilized in medicinal chemistry,[1]. However, its physical properties demand rigorous, self-validating handling protocols.

This guide provides the essential safety and logistical information required to handle this compound without compromising researcher safety or experimental integrity.

Chemical Context & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic basis of the chemical's hazards. Methyl 4-fluoropiperidine-4-carboxylate hydrochloride presents primarily as a crystalline solid[2],.

  • H315 (Skin Irritation) & H319 (Eye Irritation): As a hydrochloride salt, this compound is highly water-soluble and hygroscopic. Upon contact with the natural moisture of the skin, eyes, or mucous membranes, the salt dissociates, creating a localized acidic microenvironment. This rapid pH drop is the primary mechanistic driver of acute tissue irritation.

  • H335 (Respiratory Irritation): Fine crystalline powders are inherently prone to aerosolization. Inhalation of these particulates introduces the acidic salt directly to the sensitive respiratory epithelium, causing immediate irritation and potential long-term sensitization.

Personal Protective Equipment (PPE) Matrix

The emphasizes that PPE is essential to prevent or minimize exposure to chemical hazards[3]. To mitigate the specific risks of this compound, PPE must be scaled to the operation. The following matrix outlines the required protective barriers.

PPE CategoryMilligram-Scale (<1g)Gram-Scale (>1g)Causality / Rationale
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsSnug-fitting, indirectly vented chemical splash gogglesPrevents airborne dust from contacting ocular moisture, mitigating H319 hazards.
Hand Protection Single layer Nitrile gloves (min 4 mil)Double layer Nitrile gloves (min 6 mil) or extended cuffsNitrile provides an excellent barrier against organic salts. Double gloving prevents breakthrough during bulk transfers.
Body Protection Standard flame-resistant lab coatTyvek® sleeves or full Tyvek® suit over lab coatPrevents particulate accumulation on street clothing, which could lead to secondary exposure outside the lab.
Respiratory Not required if handled inside a VBE/Fume HoodN95/P100 Particulate Respirator (if handled outside containment)Directly addresses H335 by filtering aerosolized crystalline particulates before they reach the respiratory tract.

Operational Workflow: Step-by-Step Handling Protocol

As established by the , handling irritant powders requires a self-validating system of engineering controls and operational discipline[4],[5]. Piperidine hydrochloride salts frequently carry a static charge, causing the powder to "jump" during transfer. This not only leads to loss of precious material but also significantly increases the risk of inhalation exposure and cross-contamination.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all weighing inside a Vented Balance Enclosure (VBE) or a certified chemical fume hood with the sash lowered to the designated working height.

  • Static Mitigation: Pass a piezoelectric anti-static gun (e.g., Zerostat) over the weighing boat and micro-spatula before use. Causality: Neutralizing the electrostatic charge ensures the powder remains consolidated during transfer, preventing fugitive emissions.

  • Weighing: Tare the anti-static weighing boat. Using the micro-spatula, carefully transfer the required mass of Methyl 4-fluoropiperidine-4-carboxylate hydrochloride. Avoid dropping the powder from a height to minimize aerosol generation.

  • Containment & Transfer: Once weighed, transfer the solid directly into the reaction vessel. Seal the vessel (e.g., with a septum) before removing it from the exhausted enclosure. Causality: This guarantees that no residual dust escapes into the general laboratory atmosphere during transport to the stir plate or reactor.

Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent the spread of the irritant powder.

Solid Spill Protocol:

  • Assess & Isolate: If the spill exceeds 10 grams outside of a fume hood, evacuate the immediate area and allow suspended particulates to settle.

  • Don PPE: Ensure full PPE is worn, including a P100 respirator if the spill is outside an exhausted enclosure.

  • Wet Wipe Method (Critical): Do not dry sweep. Dry sweeping will immediately aerosolize the powder. Instead, cover the spill with damp, absorbent paper towels (moistened with water or a mild 5% sodium bicarbonate solution to neutralize the HCl).

  • Collection: Carefully scoop the damp towels and neutralized solid into a wide-mouth, sealable polyethylene container using a non-sparking tool.

  • Decontamination: Wipe the affected surface with a damp cloth, followed by a standard laboratory detergent, and finally an ethanol wipe to remove any residual organic residue.

Disposal Plan: Categorize the collected spill debris and any empty, unrinsed vendor bottles as Halogenated Organic Solid Waste . The presence of both the fluoro group and the chloride counterion necessitates high-temperature incineration at an approved hazardous waste facility to prevent the release of halogenated environmental pollutants.

Safety Workflow Visualization

SafetyWorkflow Start Handling Methyl 4-fluoropiperidine-4-carboxylate HCl PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Scale Assess Operation Scale PPE->Scale FumeHood Vented Enclosure / Fume Hood (Local Exhaust) Scale->FumeHood < 10g GloveBox Glove Box / Isolator (High Hazard/Bulk) Scale->GloveBox > 10g Spill Spill Occurs? FumeHood->Spill GloveBox->Spill CleanUp Wet Wipe Protocol (Do Not Dry Sweep) Spill->CleanUp Yes Waste Halogenated Solid Waste Spill->Waste No CleanUp->Waste

Decision tree for safe handling and spill management of fluorinated piperidine derivatives.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies Press (National Research Council) URL: [Link]

  • Title: CAS#:1400797-26-3 | Methyl 4-fluoropiperidine-4-carboxylate hydrochloride Source: ChemSrc Chemical Database URL: [Link]

  • Title: Personal protective equipment (PPE) Source: World Health Organization (WHO) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.